Abametapir
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
5-methyl-2-(5-methylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-5-11(13-7-9)12-6-4-10(2)8-14-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRATZCAGVBFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=NC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170095 | |
| Record name | HA-44 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1762-34-1 | |
| Record name | 5,5′-Dimethyl-2,2′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1762-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Abametapir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001762341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abametapir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11932 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HA-44 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABAMETAPIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UO390AMFB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Abametapir as a Zinc Chelating Agent in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abametapir is a novel, topical pediculicidal agent approved for the treatment of head lice (Pediculus humanus capitis) infestation. Its mechanism of action is fundamentally linked to its role as a metal chelating agent, with a particular significance in sequestering zinc ions within the biological systems of lice. This technical guide provides an in-depth analysis of this compound's function as a zinc chelator, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing its mechanism of action. The primary focus is on its activity in invertebrates, as current research has concentrated on its pediculicidal properties.
Core Mechanism of Action: Zinc Chelation and Metalloproteinase Inhibition
This compound's efficacy as a pediculicide stems from its ability to chelate divalent metal cations, including zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺)[1]. This chelation is critical to its biological activity, as it leads to the inhibition of essential metalloproteinases in lice[2][3][4]. Metalloproteinases are a class of enzymes that require a metal ion, often zinc, as a cofactor for their catalytic activity. In lice, these enzymes are vital for several physiological processes, including egg development, hatching, and survival of all life stages[2][3][4][5].
By binding to and sequestering zinc, this compound effectively inactivates these crucial enzymes, leading to a disruption of the louse life cycle. This dual action of being both ovicidal (killing eggs) and pediculicidal (killing live lice) makes it a highly effective single-application treatment[1][3][6].
Quantitative Data
In Vitro Ovicidal Efficacy
In vitro studies have demonstrated the potent ovicidal activity of this compound, which is attributed to its metalloproteinase inhibition.
| Concentration of this compound | Ovicidal Activity (Egg Hatch Inhibition) | Reference |
| 0.74% | 100% | [1][7] |
| 0.55% | 100% | [1][7] |
| 0.37% | 100% | [1][7] |
| 0.18% | 100% | [1][7] |
Clinical Efficacy of this compound Lotion (0.74%)
Phase II and Phase III clinical trials have provided robust data on the efficacy of a single 10-minute application of this compound lotion.
| Study Phase | Treatment Group | Success Rate (Louse-Free) | p-value | Reference |
| Phase II | This compound (0.74%) | 100% of treated eggs did not hatch | < 0.0001 | [1][3][6] |
| Vehicle | 64% of treated eggs did not hatch | [1][3][6] | ||
| Phase III (Study 1) | This compound (0.74%) | 81.1% | 0.001 | [1][3][6] |
| Vehicle | 50.9% | [1][3][6] | ||
| Phase III (Study 2) | This compound (0.74%) | 81.8% | < 0.001 | [1][3][6] |
Pharmacokinetic Properties
Pharmacokinetic studies provide some insight into the behavior of this compound following topical application.
| Parameter | Value | Reference |
| Plasma Protein Binding | 91.3% - 92.3% | [2][8] |
| Metabolism | Primarily by CYP1A2 to this compound hydroxyl and then to this compound carboxyl | [2][8][9] |
Experimental Protocols
Detailed experimental protocols specifically for quantifying this compound's zinc chelation are not published. However, based on standard methodologies for evaluating zinc chelators and metalloproteinase inhibitors, the following protocols can be proposed.
Protocol for Determining Zinc Chelation using a Spectrophotometric Assay
This protocol describes a competitive binding assay to determine the zinc chelation ability of this compound using a chromogenic indicator.
Objective: To quantify the ability of this compound to chelate zinc ions in solution.
Principle: A zinc-sensitive dye, such as Zincon or a similar chromophore, will be used. In the presence of zinc, the dye forms a colored complex with a specific absorbance maximum. This compound, as a chelator, will compete with the dye for zinc ions, leading to a decrease in the absorbance of the zinc-dye complex. This change in absorbance is proportional to the amount of zinc chelated by this compound.
Materials:
-
This compound
-
Zinc chloride (ZnCl₂) standard solution
-
Zincon sodium salt
-
Tris-HCl buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of ZnCl₂ in deionized water.
-
Prepare a stock solution of Zincon in a slightly basic aqueous solution.
-
Prepare Tris-HCl buffer (50 mM, pH 7.4).
-
-
Assay:
-
In a 96-well plate or cuvettes, add a fixed concentration of Zincon and ZnCl₂ to the Tris-HCl buffer.
-
Add varying concentrations of this compound to the wells/cuvettes.
-
Include control wells with no this compound (maximum absorbance) and no zinc (baseline absorbance).
-
Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.
-
Measure the absorbance at the wavelength of maximum absorbance for the Zn-Zincon complex.
-
-
Data Analysis:
-
Calculate the percentage of zinc chelation for each concentration of this compound.
-
Plot the percentage of chelation against the concentration of this compound to determine the IC₅₀ value (the concentration of this compound required to chelate 50% of the zinc).
-
Protocol for Metalloproteinase Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on a representative zinc-dependent metalloproteinase.
Objective: To determine the inhibitory potency of this compound against a specific metalloproteinase.
Principle: A fluorogenic metalloproteinase substrate is used. Upon cleavage by the active enzyme, a fluorophore is released, resulting in an increase in fluorescence. This compound, by chelating the essential zinc cofactor, will inhibit the enzyme's activity, leading to a reduction in the rate of fluorescence increase.
Materials:
-
This compound
-
Recombinant metalloproteinase (e.g., a louse-derived or a commercially available mammalian MMP)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., Tris-HCl with CaCl₂)
-
Fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the metalloproteinase in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay:
-
In a 96-well plate, add the metalloproteinase solution.
-
Add the different concentrations of this compound to the wells.
-
Include control wells with the enzyme but no inhibitor (maximum activity) and wells with no enzyme (background fluorescence).
-
Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the fluorescence vs. time curve) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Visualizations
Signaling Pathway of this compound's Action in Lice
Caption: Mechanism of this compound action in lice.
Experimental Workflow for Zinc Chelation Assay
Caption: Workflow for zinc chelation assay.
Logical Relationship of Metalloproteinase Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A New Solution to an Age Old Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Effect of a New Head Lice Treatment, this compound Lotion, 0.74%, on Louse Eggs: A Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. 5,5'-Dimethyl-2,2'-bipyridyl | C12H12N2 | CID 15664 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of Bipyridine Derivatives in Enzyme Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bipyridine derivatives represent a versatile class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry and drug discovery due to their diverse biological activities. Their unique ability to chelate metal ions, participate in hydrogen bonding, and engage in various non-covalent interactions makes them privileged scaffolds for the design of potent and selective enzyme inhibitors. This technical guide provides an in-depth exploration of the role of bipyridine derivatives in the inhibition of four key enzymes: Urease, Tyrosinase, Acetylcholinesterase, and Carbonic Anhydrase. We will delve into their mechanisms of action, present quantitative inhibition data, detail experimental protocols for their evaluation, and visualize the intricate signaling pathways and experimental workflows involved.
Bipyridine Derivatives as Urease Inhibitors
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In pathogenic bacteria such as Helicobacter pylori, urease activity is a critical virulence factor, allowing the bacteria to survive in the acidic environment of the stomach and contributing to the pathogenesis of gastritis, peptic ulcers, and gastric cancer.[1][2] Inhibition of urease is therefore a key therapeutic strategy to combat H. pylori infections.
Mechanism of Action
Bipyridine derivatives primarily inhibit urease through their ability to chelate the nickel ions in the enzyme's active site. The nitrogen atoms of the bipyridine scaffold coordinate with the Ni(II) ions, disrupting the catalytic machinery and rendering the enzyme inactive. Structure-activity relationship (SAR) studies have shown that the inhibitory potency can be modulated by the nature and position of substituents on the bipyridine ring, which can influence the compound's electronic properties, steric hindrance, and ability to form additional interactions within the active site.
Quantitative Inhibition Data
The following table summarizes the urease inhibitory activity of various bipyridine derivatives, reported as IC50 values.
| Compound ID | Bipyridine Derivative Structure/Name | Urease Source | IC50 (µM) | Reference |
| BD-U1 | Pyridine carboxamide derivative (Rx-6) | Jack Bean | 1.07 ± 0.043 | |
| BD-U2 | Pyridine carboxamide derivative (Rx-7) | Jack Bean | 2.18 ± 0.058 | |
| BD-U3 | Bipyridine Schiff base derivative | Jack Bean | 22.21 ± 0.42 | [3] |
| BD-U4 | Bipyridine Schiff base derivative | Jack Bean | 26.11 ± 0.22 | [3] |
| Standard | Thiourea | Jack Bean | 21.15 ± 0.32 | [3] |
Experimental Protocol: Urease Inhibition Assay (Spectrophotometric)
This protocol is based on the Berthelot method, which quantifies ammonia production.[4]
Materials:
-
Urease from Jack Bean
-
Urea solution (100 mM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
Bipyridine derivative inhibitor solutions (in DMSO)
-
Thiourea (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the bipyridine derivative solution at various concentrations.
-
Add 25 µL of urease enzyme solution (prepared in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction and develop the color by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent to each well.
-
Incubate the plate at room temperature for 20 minutes.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Urease Inhibition Assay Workflow
Signaling Pathway in H. pylori Pathogenesis
Urease activity is central to the survival and virulence of H. pylori. The ammonia produced neutralizes gastric acid, creating a more hospitable microenvironment for the bacterium. This allows for colonization and persistent infection, leading to chronic inflammation and tissue damage. Urease itself can also act as a virulence factor by inducing inflammatory responses in gastric epithelial cells.
Role of Urease in H. pylori Pathogenesis
Bipyridine Derivatives as Tyrosinase Inhibitors
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis (melanogenesis). It catalyzes the initial and rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma and age spots. Therefore, tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries.
Mechanism of Action
Similar to their action on urease, bipyridine derivatives can inhibit tyrosinase by chelating the copper ions in the active site. The bidentate nature of the bipyridine scaffold allows for effective coordination with the two copper ions, disrupting the catalytic cycle. The inhibitory mechanism can be competitive, non-competitive, or mixed-type, depending on the specific structure of the bipyridine derivative and its interactions with the enzyme.
Quantitative Inhibition Data
The following table presents the tyrosinase inhibitory activity of selected bipyridine derivatives.
| Compound ID | Bipyridine Derivative Structure/Name | Tyrosinase Source | IC50 (µM) | Reference |
| BD-T1 | Bipiperidine derivative with 4'-methylbenzyl substitution | Mushroom | 1.72 | [5] |
| BD-T2 | 7,3',4'-trihydroxyisoflavone (contains a pyridine-like ring) | Mushroom | 5.23 ± 0.6 | [6] |
| BD-T3 | 7,8,4'-trihydroxyisoflavone (contains a pyridine-like ring) | Mushroom | 11.21 ± 0.8 | [6] |
| Standard | Kojic Acid | Mushroom | Varies (typically 10-20) | [6] |
Experimental Protocol: Tyrosinase Inhibition Assay (Spectrophotometric)
This protocol measures the formation of dopachrome from the oxidation of L-DOPA.[7][8]
Materials:
-
Mushroom Tyrosinase
-
L-DOPA solution (2 mM)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Bipyridine derivative inhibitor solutions (in DMSO)
-
Kojic acid (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 40 µL of the bipyridine derivative solution at various concentrations.
-
Add 80 µL of phosphate buffer to each well.
-
Add 40 µL of tyrosinase enzyme solution (prepared in phosphate buffer) to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm in kinetic mode for 10-20 minutes at 30-second intervals.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V₀ of control - V₀ of test) / V₀ of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Tyrosinase Inhibition Assay Workflow
Melanogenesis Signaling Pathway
Tyrosinase is a key enzyme in the melanogenesis pathway, which is regulated by various signaling cascades. Hormonal stimulation (e.g., by α-melanocyte-stimulating hormone, α-MSH) or UV radiation can trigger these pathways, leading to the activation and increased expression of tyrosinase and other melanogenic enzymes.[9][10]
Simplified Melanogenesis Signaling Pathway
Bipyridine Derivatives as Acetylcholinesterase Inhibitors
Acetylcholinesterase (AChE) is a crucial enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve impulse at cholinergic synapses.[11] In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a decline in acetylcholine levels and cognitive impairment. AChE inhibitors are a primary therapeutic strategy for Alzheimer's, as they increase the concentration and duration of action of acetylcholine in the synaptic cleft.[12]
Mechanism of Action
Bipyridine derivatives can inhibit AChE through various mechanisms. Some derivatives can interact with the catalytic active site (CAS) of the enzyme, while others can bind to the peripheral anionic site (PAS). Dual-binding inhibitors that interact with both sites are of particular interest. The chelation of metal ions, which can modulate AChE activity and amyloid-beta aggregation, is another potential mechanism for bipyridine-based inhibitors.
Quantitative Inhibition Data
The following table summarizes the acetylcholinesterase inhibitory activity of several bipyridine and related pyridine derivatives.
| Compound ID | Derivative Name/Structure | AChE Source | IC50 (µM) | Reference |
| BD-A1 | Pyridine carbamate derivative 8 | human | 0.153 ± 0.016 | [13] |
| BD-A2 | 3-substituted bispyridinium compound | Electric Eel | Potent (specific value not given) | [14] |
| BD-A3 | Pyridine alkaloid derivative | Electric Eel | 82.00 | [15] |
| BD-A4 | Hydroxypyridine-4-one derivative (VIId) | Not specified | 0.143 | [16] |
| Standard | Donepezil | human | ~0.02 | [17] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity.[18][19][20]
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Bipyridine derivative inhibitor solutions (in DMSO)
-
Donepezil or Galantamine (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer.
-
Add 20 µL of the bipyridine derivative solution at various concentrations.
-
Add 20 µL of DTNB solution.
-
Add 20 µL of AChE enzyme solution and mix.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction (ΔAbs/min).
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
AChE Inhibition Assay Workflow (Ellman's Method)
Cholinergic Signaling in Alzheimer's Disease
In a healthy brain, acetylcholine is released into the synaptic cleft, binds to postsynaptic receptors to propagate the nerve signal, and is then rapidly degraded by AChE. In Alzheimer's disease, the degeneration of cholinergic neurons leads to reduced acetylcholine release. AChE inhibitors block the degradation of acetylcholine, thereby increasing its concentration in the synapse and enhancing cholinergic neurotransmission.[7]
Cholinergic Synapse and the Action of AChE Inhibitors
Bipyridine Derivatives as Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[18] They are involved in numerous physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[8][21] Inhibition of specific CA isoforms has therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of cancer.
Mechanism of Action
The primary mechanism of action for many CA inhibitors is the coordination of the zinc ion in the active site. While sulfonamides are the most well-known class of CA inhibitors, compounds with metal-chelating properties, such as bipyridine derivatives, can also inhibit these enzymes. The nitrogen atoms of the bipyridine ring can displace the zinc-bound water molecule or coordinate to the zinc ion, preventing the binding and conversion of CO2.
Quantitative Inhibition Data
The following table includes data for pyridine sulfonamides, a class of compounds structurally related to bipyridines, that have shown inhibitory activity against carbonic anhydrase. Direct inhibitory data for a broader range of bipyridine derivatives is an active area of research.
| Compound ID | Derivative Name/Structure | CA Isoform | Ki (nM) | Reference |
| BD-C1 | Pyrazolo[4,3-c]pyridine sulfonamide (1f) | hCA I | 58.8 | [22] |
| BD-C2 | Pyrazolo[4,3-c]pyridine sulfonamide (1k) | hCA II | 5.6 | [22] |
| BD-C3 | 4-substituted Pyridine-3-sulfonamide (12) | hCA II | >10000 | [23] |
| Standard | Acetazolamide (AAZ) | hCA I | 250 | [22] |
| Standard | Acetazolamide (AAZ) | hCA II | 12.1 | [22] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
This method measures the inhibition of the CO2 hydration reaction catalyzed by CA.[24][25]
Materials:
-
Carbonic Anhydrase (e.g., human recombinant isoform)
-
CO2-saturated water
-
Tris buffer (20 mM, pH 8.3)
-
Bipyridine derivative inhibitor solutions (in DMSO)
-
Acetazolamide (standard inhibitor)
-
Stopped-flow spectrophotometer with a pH indicator (e.g., phenol red)
Procedure:
-
Equilibrate two syringes of the stopped-flow apparatus to the desired temperature (e.g., 25°C).
-
Fill one syringe with the Tris buffer containing the CA enzyme and the bipyridine derivative at various concentrations.
-
Fill the second syringe with CO2-saturated water.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in pH (or absorbance of the pH indicator) over time.
-
The uncatalyzed rate is measured in the absence of the enzyme.
-
The catalyzed rate is measured in the presence of the enzyme but without the inhibitor.
-
The inhibited rates are measured in the presence of the enzyme and varying concentrations of the inhibitor.
-
Calculate the enzyme activity from the initial rates of the pH change.
-
Determine the IC50 or Ki value for the inhibitor.
Carbonic Anhydrase Inhibition Assay Workflow
Physiological Role and Inhibition
Carbonic anhydrases are vital for maintaining pH balance in various tissues. For instance, in the kidney, they are involved in the reabsorption of bicarbonate. Inhibition of renal CAs leads to diuresis. In the eye, CAs are involved in the production of aqueous humor, and their inhibition is a key mechanism for lowering intraocular pressure in glaucoma.
Physiological Role of Carbonic Anhydrase and Inhibition
Conclusion
Bipyridine derivatives have emerged as a highly promising and versatile scaffold for the development of potent and selective enzyme inhibitors. Their ability to chelate metal ions in the active sites of metalloenzymes like urease, tyrosinase, and carbonic anhydrase, as well as their capacity to engage in diverse interactions with enzymes such as acetylcholinesterase, underscores their therapeutic potential. This technical guide has provided a comprehensive overview of the role of bipyridine derivatives in inhibiting these four key enzymes, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. Further research into the structure-activity relationships and optimization of bipyridine-based compounds will undoubtedly lead to the discovery of novel and effective therapeutic agents for a wide range of diseases.
References
- 1. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics Analysis of Tyrosinase — Adam Cap [adamcap.com]
- 7. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]
- 12. The Cholinergic System, the Adrenergic System and the Neuropathology of Alzheimer’s Disease [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and anticholinesterase activity of new bispyridinium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. odinity.com [odinity.com]
- 18. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acetylcholinesterase promotes the aggregation of amyloid-beta-peptide fragments by forming a complex with the growing fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 22. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 24. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 25. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the foundational science of Abametapir's ovicidal effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of resistance to conventional pediculicides has underscored the urgent need for novel therapeutic agents with distinct mechanisms of action. Abametapir, a topical treatment for head lice (Pediculus humanus capitis), represents a significant advancement in this area due to its potent ovicidal and pediculicidal effects. This technical guide delves into the foundational science behind this compound's ability to kill louse eggs, providing a comprehensive overview of its mechanism of action, supporting quantitative data, and detailed experimental protocols.
Core Mechanism of Action: Metalloproteinase Inhibition
This compound's primary mechanism of action is the inhibition of metalloproteinases, a class of enzymes crucial for various physiological processes in the head louse, particularly egg development and hatching.[1][2][3][4][5] Metalloproteinases are zinc-dependent endopeptidases that play a vital role in tissue remodeling and degradation of the extracellular matrix.
The ovicidal effect of this compound is attributed to its ability to chelate essential metal cations, particularly zinc, which are critical cofactors for metalloproteinase activity.[1] By binding to these metal ions, this compound disrupts the catalytic function of these enzymes, leading to the failure of critical processes required for the louse embryo to emerge from the egg. Research on Pediculus humanus has identified the presence of numerous metalloproteases in egg-shell washings, and the application of metalloproteinase inhibitors, such as 1,10-phenanthroline, has been shown to completely inhibit egg-hatch. This provides strong evidence for the crucial role of these enzymes in the hatching process.
While the specific metalloproteinases targeted by this compound in head lice have not been fully elucidated in publicly available literature, the broad-spectrum inhibitory action resulting from metal chelation is believed to disrupt a cascade of enzymatic events necessary for the degradation of the egg's operculum, the cap-like structure through which the nymph emerges.
dot
References
- 1. Metalloproteases and egg-hatching in Pediculus humanus, the body (clothes) louse of humans (Phthiraptera: Insecta) | Parasitology | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. aafp.org [aafp.org]
- 4. Ovicidal Efficacy of this compound Against Eggs of Human Head and Body Lice (Anoplura: Pediculidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of a New Head Lice Treatment, this compound Lotion, 0.74%, on Louse Eggs: A Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
Abametapir's Impact on Invertebrate Embryogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abametapir is a novel, topical pediculicide that functions as a potent metalloproteinase inhibitor.[1][2] Its efficacy, particularly its ovicidal activity, stems from its ability to disrupt critical developmental processes in invertebrates, most notably in human head and body lice (Pediculus humanus capitis and Pediculus humanus humanus). This technical guide provides an in-depth analysis of the mechanism of action of this compound on invertebrate embryogenesis, supported by quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows. The primary mechanism involves the chelation of essential metal cofactors for metalloproteinases, enzymes vital for various stages of embryonic development and hatching.[3][4]
Mechanism of Action: Inhibition of Metalloproteinases
This compound's primary mode of action is the inhibition of metalloproteinases, a class of enzymes that require a metal ion, typically zinc, for their catalytic activity.[2] this compound acts as a chelating agent, binding to and sequestering these metal ions, thereby rendering the metalloproteinases inactive.[3][4]
In the context of invertebrate embryogenesis, metalloproteinases play a crucial role in a variety of processes, including:
-
Tissue Remodeling: Metalloproteinases are essential for the breakdown and remodeling of the extracellular matrix (ECM), a process critical for cell migration, differentiation, and morphogenesis during embryonic development.
-
Egg Hatching: These enzymes are directly involved in the degradation of the eggshell, or chorion, allowing the nymph to hatch.[1][2]
By inhibiting these enzymes, this compound effectively halts embryonic development at multiple stages and prevents the hatching of viable offspring.[5] Studies on the model organism Drosophila melanogaster have shown that this compound can arrest development at the blastoderm and germ band stages, as well as just prior to hatching.[5]
Visualizing the Mechanism of Action
The following diagram illustrates the proposed mechanism by which this compound disrupts invertebrate embryogenesis.
Quantitative Data on Ovicidal Efficacy
The ovicidal activity of this compound has been quantified in several in vitro and clinical studies. The following tables summarize the key findings.
Table 1: In Vitro Ovicidal Efficacy of this compound on Head Lice Eggs
| Concentration (%) | Egg Age (days) | % Egg Hatch |
| 0.74 | 0-8 | 0%[6][7] |
| 0.55 | 0-8 | 0% (except 5.4% for 6-8 day old eggs)[6][7] |
| 0.37 | 0-8 | 0%[6][7] |
| 0.18 | 0-8 | 0%[6][7] |
| 0.09 | 3-5 | 1.4%[7] |
| LC50 | 0-2 | ~0.10% [6] |
| LC50 | 6-8 | ~0.15% [6] |
Table 2: Clinical Trial Efficacy of 0.74% this compound Lotion
| Study | Treatment Group | Vehicle Group | P-value |
| Phase 3 (Study 1) | 81.1% louse-free at day 14[3][4][8] | 50.9% louse-free at day 14[3][4][8] | P = 0.001[3][4][8] |
| Phase 3 (Study 2) | 81.8% louse-free at day 14[3][4][8] | 47.2% louse-free at day 14[3][4][8] | P < 0.001[3][4][8] |
| Phase 2 (Ovicidal) | 92.9% absolute reduction in egg hatching[9][10] | 42.3% absolute reduction in egg hatching[9][10] | P < 0.0001[10] |
Experimental Protocols
In Vitro Ovicidal Assay for Louse Eggs
This protocol is adapted from studies evaluating the ovicidal efficacy of this compound on head and body louse eggs.[10]
Objective: To determine the concentration-dependent ovicidal activity of this compound on louse eggs of different ages.
Materials:
-
This compound solutions of varying concentrations in a suitable solvent (e.g., isopropanol).
-
Viable louse eggs of known ages (e.g., 0-2, 3-5, and 6-8 days old).
-
Incubator maintained at 30-32°C and ~60% relative humidity.
-
Microscope for observing egg hatching.
-
Control solutions (vehicle and negative control).
Procedure:
-
Egg Collection: Collect viable louse eggs of specific age ranges.
-
Treatment Application: Expose the eggs to the different concentrations of this compound solution and control solutions for a defined period (e.g., 10 minutes).
-
Incubation: After treatment, rinse the eggs and place them in a controlled incubator.
-
Observation: Monitor the eggs daily for a period sufficient for all viable control eggs to hatch (typically 10-14 days).
-
Data Analysis: Record the number of hatched and unhatched eggs for each treatment group. Calculate the percentage of egg hatch and determine the LC50 value.
Protocol for Studying this compound's Effect on Drosophila melanogaster Embryogenesis
This hypothetical protocol is based on established methods for developmental toxicity testing in Drosophila.[11][12][13][14][15]
Objective: To observe the morphological and developmental effects of this compound on Drosophila melanogaster embryos at different stages.
Materials:
-
Wild-type Drosophila melanogaster stock.
-
This compound solutions at various concentrations.
-
Embryo collection cages and agar plates.
-
Microscope with imaging capabilities.
-
Dechorionation solution (e.g., 50% bleach).
-
Microinjection setup (optional, for precise dose delivery).
Procedure:
-
Embryo Collection: Collect embryos from a healthy, well-fed fly population over a short time frame (e.g., 1-2 hours) to ensure developmental synchrony.
-
Dechorionation: Gently remove the chorion of the embryos using a bleach solution to allow for chemical exposure.
-
This compound Exposure: Treat the dechorionated embryos with different concentrations of this compound. This can be done by immersion or microinjection.
-
Incubation and Staging: Incubate the treated embryos under standard conditions (e.g., 25°C). At specific time points corresponding to key developmental stages (e.g., blastoderm formation, gastrulation, germ-band elongation), fix a subset of embryos.
-
Microscopic Analysis: Mount the fixed embryos and examine them under a microscope. Document any morphological abnormalities, developmental delays, or arrests compared to control embryos.
-
Hatching Rate Assessment: Allow a portion of the treated embryos to develop fully and record the hatching rate to assess overall viability.
References
- 1. This compound: A New Solution to an Age Old Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A New Solution to an Age Old Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. institutionalrepository.aah.org [institutionalrepository.aah.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Ovicidal Efficacy of this compound Against Eggs of Human Head and Body Lice (Anoplura: Pediculidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ijrpr.com [ijrpr.com]
- 9. This compound 0.74% (Xeglyze) for the Treatment of Head Lice | AAFP [aafp.org]
- 10. Effect of a New Head Lice Treatment, this compound Lotion, 0.74%, on Louse Eggs: A Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developmental Toxicity Assays Using the Drosophila Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drosophila melanogaster - an embryonic model for studying behavioral and biochemical effects of manganese exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental Protocol for Using Drosophila As an Invertebrate Model System for Toxicity Testing in the Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Genesis and Advancement of Abametapir: A Metalloproteinase Inhibitor for Pediculosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Abametapir, marketed under the brand name Xeglyze, is a topical pediculicidal agent approved by the U.S. Food and Drug Administration (FDA) in July 2020 for the treatment of head lice infestation (Pediculus humanus capitis) in patients six months of age and older.[1][2][3] What sets this compound apart in the landscape of pediculicides is its novel mechanism of action: the inhibition of metalloproteinases. These enzymes are critical for the development and survival of lice, particularly for the hatching of their eggs (ova).[2][3] This technical guide provides a comprehensive overview of the discovery and development history of this compound, focusing on its role as a metalloproteinase inhibitor, and presents key data and experimental methodologies for the scientific community.
Discovery and Rationale for Development
The journey of this compound from a scientific observation to an approved therapeutic began with the foundational research of Professor Vern Bowell at the University of Melbourne.[2][4][5] Faced with growing resistance to existing pediculicides, the search for novel ovicidal agents was a significant unmet need in the early 2000s.[2] Professor Bowles's investigation into the biology of louse eggs led to the crucial discovery that metalloproteinases play a vital role in the egg-hatching process.[2][4][5]
Subsequent research demonstrated that inhibiting these enzymes with commercially available metalloproteinase inhibitors could effectively prevent louse eggs from hatching, thereby disrupting the parasite's life cycle.[5] This pivotal finding laid the groundwork for the development of a targeted metalloproteinase inhibitor for the treatment of head lice. Further research identified 5,5'-dimethyl-2,2'-bipyridine, now known as this compound, as a potent and safe candidate for this purpose.[5] The development was carried forward by Hatchtech Pty Ltd., a company founded by Professor Bowles.[4][5]
Mechanism of Action
This compound functions as a metalloproteinase inhibitor by chelating essential metal ions, such as zinc, copper, and iron, which are necessary cofactors for the catalytic activity of these enzymes.[6] By binding to and sequestering these metal ions, this compound effectively inactivates the metalloproteinases that are crucial for various physiological processes in lice, including egg development, hatching, and the survival of nymphs and adult lice.[2][6][7] This broad-spectrum inhibition of metalloproteinase activity at multiple stages of the louse life cycle contributes to its high efficacy as a single-application treatment.[2]
Quantitative Data Summary
The development of this compound was supported by extensive in vitro and clinical studies that demonstrated its potent ovicidal and pediculicidal activity. The following tables summarize the key quantitative findings from these studies.
In Vitro Ovicidal Efficacy of this compound
| Concentration (%) | Age of Head Louse Eggs (days) | Egg Hatch Inhibition (%) | Reference |
| 0.74 | 0-8 | 100 | [1] |
| 0.55 | 0-8 | 100 (except for 6-8 day old eggs, which had ~94.6% inhibition) | [1] |
| 0.37 | 0-8 | Not specified, but part of a concentration-dependent response | [1] |
| 0.18 | 0-8 | Not specified, but part of a concentration-dependent response | [1] |
| Formulation | Concentration (%) | Age of Head Louse Eggs (days) | Egg Hatch Inhibition (%) | Reference |
| Xeglyze™ Lotion | 0.74 | 0-8 | 100 | [1] |
| Xeglyze™ Lotion | 0.55 | 0-8 | 100 | [1] |
| Xeglyze™ Lotion | 0.37 | 0-8 | 100 | [1] |
| Xeglyze™ Lotion | 0.18 | 0-8 | 100 | [1] |
| Parameter | 0-2 Day Old Eggs | 6-8 Day Old Eggs | Reference |
| LC50 | ~0.10% | ~0.15% | [1][8] |
Clinical Trial Efficacy of this compound Lotion (0.74%)
| Study Phase | Endpoint | This compound Group | Vehicle Group | P-value | Reference |
| Phase II | Inhibition of Egg Hatching | 100% | 64% | < 0.0001 | [6][9][10] |
| Phase III (Study 1) | Louse-free at Day 14 | 81.1% | 50.9% | 0.001 | [6] |
| Phase III (Study 2) | Louse-free at Day 14 | 81.8% | 47.2% | < 0.001 | [6] |
Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Plasma Protein Binding | 91.3% - 92.3% | [7] |
| Metabolism | Primarily via CYP1A2 to this compound hydroxyl and then to this compound carboxyl | [2][7] |
| Half-life (this compound) | 21 hours | [3] |
| Half-life (this compound carboxyl) | 71 ± 40 hours | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections describe the methodologies used in key studies during the development of this compound.
In Vitro Ovicidal Bioassay
This protocol is based on the methods described in the study by Bowles et al. (2017).[1]
Objective: To determine the ovicidal efficacy of this compound against head lice eggs of different ages.
Materials:
-
In vitro reared human head lice (Pediculus humanus capitis)
-
Hair tufts (approximately 300 strands, 4 cm in length)
-
Rearing units for lice
-
This compound solutions in isopropanol at various concentrations (e.g., 0.18%, 0.37%, 0.55%, 0.74%)
-
Xeglyze™ lotion (0.74% this compound) and its serial dilutions
-
Control solutions: isopropanol and distilled, deionized water
-
Petri dishes
-
Incubator (31°C and 70-80% relative humidity)
-
Stereomicroscope
Procedure:
-
Adult male and female lice are placed in rearing units with hair tufts for a 48-hour period to allow for egg-laying.
-
The hair tufts with attached eggs are collected. The day of collection is designated as Day 0.
-
Eggs are aged to obtain cohorts of 0-2, 3-5, and 6-8 days old.
-
The hair tufts with eggs are immersed in 0.5 mL of the test (this compound solutions or lotion) or control solutions for 30 seconds with swirling to ensure complete coverage.
-
The treated hair tufts are then placed in a Petri dish and incubated for 10 minutes at 31°C and 70-80% relative humidity.
-
After the 10-minute exposure, the hair tufts are removed and placed in a clean Petri dish.
-
The Petri dishes are incubated at 31°C and 70-80% relative humidity for a period sufficient for hatching to occur (typically up to 14 days).
-
The number of hatched nymphs and unhatched eggs is counted daily using a stereomicroscope.
-
The percentage of egg hatch inhibition is calculated for each treatment group compared to the control groups.
Phase III Clinical Trial Protocol (Summary)
This is a summary of the protocol for the two identical, randomized, double-blind, vehicle-controlled Phase III clinical trials.[11][12]
Objective: To evaluate the efficacy and safety of a single application of this compound lotion (0.74%) for the treatment of head lice infestation.
Study Design:
-
Randomized, double-blind, multicenter, vehicle-controlled, parallel-group studies.
-
Participants: Individuals aged 6 months and older with active head lice infestation (presence of at least one live louse).
Procedure:
-
Eligible participants are randomized to receive either this compound lotion (0.74%) or a vehicle lotion.
-
The assigned lotion is applied to dry hair and scalp in a sufficient amount to ensure complete coverage.
-
The lotion is left on for 10 minutes and then rinsed off with warm water.
-
No nit combing is performed as part of the treatment protocol.
-
Participants are evaluated for the presence of live lice at follow-up visits on Day 1, Day 7, and Day 14.
-
The primary efficacy endpoint is the proportion of participants who are free of live lice at all follow-up visits through Day 14.
-
Safety and tolerability are assessed throughout the study by monitoring for adverse events.
Visualizations
The following diagrams illustrate key aspects of the discovery, development, and experimental workflow of this compound.
Conclusion
The discovery and development of this compound represent a significant advancement in the treatment of head lice, driven by a fundamental understanding of louse biology. By targeting metalloproteinases, this compound offers a novel mechanism of action that is highly effective against both adult lice and, crucially, their eggs. The robust in vitro and clinical data underscore its efficacy and support its use as a single-application therapy. This technical guide provides a consolidated resource for researchers and drug development professionals, detailing the scientific journey of this compound from a foundational discovery to a clinically approved therapeutic. While specific data on the direct inhibition of louse metalloproteinases (e.g., IC50, Ki values) and the precise identity of these enzymes remain proprietary, the available information clearly establishes the critical role of metalloproteinase inhibition in the efficacy of this compound.
References
- 1. Ovicidal Efficacy of this compound Against Eggs of Human Head and Body Lice (Anoplura: Pediculidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A New Solution to an Age Old Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Kills Lice and Eggs in Phase 3 Trials [medscape.com]
- 5. Developing an effective head lice treatment for humans [research.unimelb.edu.au]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of a New Head Lice Treatment, this compound Lotion, 0.74%, on Louse Eggs: A Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical studies evaluating this compound lotion, 0.74%, for the treatment of head louse infestation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrpr.com [ijrpr.com]
Abametapir's Interaction with Metal-Dependent Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abametapir, a novel metalloproteinase inhibitor, has demonstrated significant efficacy as a topical pediculicide. Its mechanism of action is centered on the chelation of divalent metal cations, which are essential cofactors for a variety of enzymes, including metalloproteinases critical for the life cycle of head lice (Pediculus humanus capitis). This technical guide provides an in-depth analysis of this compound's interaction with metal-dependent enzymes, consolidating available data on its inhibitory activities. The document details its primary mechanism against louse metalloproteinases and its secondary effects on human cytochrome P450 (CYP) enzymes. Experimental protocols for assessing these interactions are provided, alongside visualizations of the key pathways and experimental workflows to support further research and development in this area.
Introduction
This compound (5,5'-dimethyl-2,2'-bipyridine) is a first-in-class topical drug approved for the treatment of head lice infestation.[1][2][3] Its clinical success is attributed to its potent ovicidal and pediculicidal activity, which stems from a unique mechanism of action: the inhibition of metalloproteinases.[1][4][5] These enzymes are fundamental to various biological processes in lice, including egg development and hatching.[4][5] By interfering with these critical enzymes, this compound disrupts the louse life cycle at multiple stages.[6]
Furthermore, this compound's primary metabolite, this compound carboxyl, has been shown to inhibit certain human cytochrome P450 enzymes in vitro.[1][6] This off-target activity is an important consideration in the clinical application of this compound and warrants a thorough understanding of its interaction with these heme-containing metalloenzymes.
This guide aims to provide a comprehensive technical overview of this compound's interactions with metal-dependent enzymes, targeting an audience of researchers, scientists, and drug development professionals. We will present the available quantitative data, detail relevant experimental methodologies, and provide visual representations of the underlying biochemical processes.
Mechanism of Action: Metalloproteinase Inhibition via Metal Chelation
The core of this compound's efficacy lies in its ability to function as a metal-chelating agent.[7] Metalloproteinases are a broad class of enzymes that require a metal ion, typically zinc, as a cofactor for their catalytic activity. This compound's bipyridine structure enables it to bind to and sequester these metal ions, thereby inactivating the enzyme.[1]
In head lice, metalloproteinases are crucial for the integrity and development of the egg, as well as for the hatching process.[4][5] By chelating the metal cofactors from these louse metalloproteinases, this compound effectively halts these essential life cycle stages, leading to its observed ovicidal and pediculicidal effects.[6][7]
Quantitative Data on Enzyme Interactions
While the qualitative mechanism of metalloproteinase inhibition is established, specific quantitative data such as IC50 values or Ki constants for this compound against specific louse metalloproteinases are not extensively reported in publicly available literature. The primary measure of efficacy has been through ovicidal activity assays.
Ovicidal Efficacy of this compound
The following table summarizes the in vitro ovicidal activity of this compound at various concentrations.
| Concentration (%) | Ovicidal Activity (%) | Age of Eggs | Reference |
| 0.74 | 100 | 0-8 days | [8] |
| 0.55 | 100 | 0-8 days | [8] |
| 0.37 | 100 | 0-8 days | [8] |
| 0.18 | 100 | 0-8 days | [8] |
Inhibition of Human Cytochrome P450 Enzymes
The major metabolite of this compound, this compound carboxyl, has been shown to inhibit several human CYP450 enzymes in vitro.[1][6] These enzymes are heme-containing metalloenzymes.
| Enzyme | Inhibition Status | Note | Reference |
| CYP3A4 | Inhibitor | Inhibition by this compound carboxyl | [1][6] |
| CYP2B6 | Inhibitor | Inhibition by this compound carboxyl | [1][6] |
| CYP1A2 | Inhibitor | Inhibition by this compound carboxyl | [1][6] |
Note: Specific IC50 or Ki values for CYP450 inhibition by this compound carboxyl are not consistently reported in the reviewed literature. The inhibitory potential is noted as a significant consideration for drug-drug interactions.
Experimental Protocols
Detailed experimental protocols for the specific assays used in the development of this compound are proprietary. However, based on standard methodologies for assessing metalloproteinase and CYP450 inhibition, the following protocols can be considered representative of the techniques employed.
Metalloproteinase Inhibition Assay (Fluorogenic Substrate Method)
This assay is a common method to determine the inhibitory potential of a compound against a specific metalloproteinase.
Objective: To determine the IC50 value of this compound against a target metalloproteinase.
Materials:
-
Purified louse metalloproteinase (if available) or a representative recombinant metalloproteinase.
-
Fluorogenic metalloproteinase substrate (e.g., a FRET-based peptide).
-
This compound stock solution (in an appropriate solvent, e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl with CaCl2 and ZnCl2).
-
96-well black microtiter plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the this compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the purified metalloproteinase to all wells except the negative control.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 420 nm for an AMC-based substrate).
-
Calculate the initial reaction velocities (V) for each this compound concentration.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cytochrome P450 Inhibition Assay (In Vitro)
This protocol outlines a typical in vitro assay to assess the inhibitory effect of a compound on CYP450 enzymes using human liver microsomes.
Objective: To determine the IC50 of this compound carboxyl against CYP3A4, CYP2B6, and CYP1A2.
Materials:
-
Human liver microsomes (HLMs).
-
This compound carboxyl stock solution.
-
CYP-specific probe substrates (e.g., midazolam for CYP3A4, bupropion for CYP2B6, phenacetin for CYP1A2).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Acetonitrile with an internal standard for reaction quenching and sample preparation.
-
LC-MS/MS system.
Procedure:
-
Prepare a series of dilutions of this compound carboxyl in the assay buffer.
-
In a microcentrifuge tube or 96-well plate, combine the HLM, this compound carboxyl dilution, and the CYP-specific probe substrate.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each concentration of this compound carboxyl relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Logical Relationships
The primary therapeutic action of this compound is direct enzyme inhibition rather than modulation of complex signaling pathways. The logical relationship is straightforward: this compound chelates essential metal cofactors, leading to the inhibition of metalloproteinases, which in turn disrupts critical biological processes in head lice.
References
- 1. This compound: A New Solution to an Age Old Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A New Solution to an Age Old Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical studies evaluating this compound lotion, 0.74%, for the treatment of head louse infestation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. Effect of a New Head Lice Treatment, this compound Lotion, 0.74%, on Louse Eggs: A Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Abametapir: A Technical Guide to its Chemical Properties and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abametapir is a first-in-class metalloproteinase inhibitor approved for the topical treatment of head lice (Pediculus humanus capitis) infestation.[1] Its novel mechanism of action, targeting enzymes crucial for louse egg development and survival, offers a significant advancement in the management of pediculosis, particularly in light of growing resistance to traditional therapies.[2][3] This technical guide provides an in-depth overview of the chemical properties, mechanism of action, pharmacokinetics, and key experimental findings related to this compound, intended to support its application in research and drug development.
Chemical and Physical Properties
This compound, with the IUPAC name 5,5'-dimethyl-2,2'-bipyridine, is a symmetrical bipyridyl compound.[4] Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂ | [4] |
| Molecular Weight | 184.24 g/mol | [4][5] |
| CAS Number | 1762-34-1 | [4] |
| Appearance | White to off-white solid powder | [6] |
| pKa (Strongest Basic) | 3.8 | [1] |
| Solubility | Soluble in DMSO, not in water. A product data sheet indicates solubility of ≥ 2.5 mg/mL in a 10% DMSO solution. | [7][8] |
Mechanism of Action: Metalloproteinase Inhibition
This compound's primary mechanism of action is the inhibition of metalloproteinases, a class of enzymes that require a metal ion for their catalytic activity.[4][9] In head lice, these enzymes are critical for various physiological processes, including egg development and hatching.[2][4][9] By chelating essential metal cofactors, such as zinc, copper, and iron, this compound disrupts these vital processes, leading to both ovicidal (egg-killing) and pediculicidal (louse-killing) effects.[10] This dual action is a key advantage, as it allows for a single application to be effective against the entire louse life cycle.[1][3]
Pharmacokinetics
Following topical application, a portion of this compound is systemically absorbed. It is extensively metabolized, primarily by the cytochrome P450 enzyme CYP1A2, into hydroxyl and carboxyl derivatives.[1][2][4] The carboxyl metabolite is the predominant form in circulation and has a significantly longer half-life than the parent compound.[1][4]
| Parameter | This compound | This compound Carboxyl | Reference |
| Plasma Protein Binding | 91.3–92.3% | 96.0–97.5% | [1][2][4] |
| Elimination Half-Life | ~21 hours | ~71 ± 40 hours | [1][2] |
| Metabolism | Primarily by CYP1A2 | - | [1][2][4] |
| Time to Peak (Tmax) | 0.57 to 1.54 hours | - | [2] |
In vitro studies have shown that this compound can inhibit CYP enzymes, including CYP3A4, CYP2B6, and CYP1A2, which may lead to drug interactions.[4]
Research Applications and Efficacy
The primary research application and approved indication for this compound is the treatment of head lice infestation.[1] Clinical trials have demonstrated its high efficacy as a single-application therapy.
Clinical Trial Efficacy
Two identical Phase III, randomized, double-blind, vehicle-controlled studies evaluated the efficacy of a single 10-minute application of 0.74% this compound lotion. The primary endpoint was the proportion of subjects who were lice-free at all follow-up visits through day 14.
| Study | This compound Success Rate | Vehicle Success Rate | p-value | Reference |
| Study 1 | 81.1% | 50.9% | 0.001 | [2] |
| Study 2 | 81.8% | 47.2% | < 0.001 | [2] |
Ovicidal Efficacy
In vitro and ex vivo studies have confirmed this compound's potent ovicidal activity.
| Study Type | Concentration | Ovicidal Activity | Reference |
| In vitro | 0.74% in isopropanol | 100% inhibition of hatching in all egg stages | [11] |
| In vitro (lotion) | 0.18% - 0.74% | 100% ovicidal activity | [12] |
| Ex vivo | 0.74% lotion | 100% of treated eggs remained unhatched | [10] |
Experimental Protocols
In Vitro Ovicidal Assay
This protocol is based on methodologies described in published studies to assess the ovicidal efficacy of this compound.[11]
Objective: To determine the ability of this compound to prevent the hatching of head lice eggs in vitro.
Materials:
-
This compound solutions of varying concentrations in a suitable solvent (e.g., isopropanol).
-
Solvent-only control.
-
Distilled, deionized water control.
-
Hair tufts (approximately 300 strands, 4 cm in length).
-
Viable head lice eggs of different age groups (e.g., 0-2 days, 3-5 days, 6-8 days old).
-
Incubator maintained at 30°C (±1°C) and ~60% relative humidity.
-
Microscope.
Procedure:
-
Collect head lice eggs laid on hair tufts over a 48-hour period from an in vitro rearing system.
-
Immerse the hair tufts with eggs into the different concentrations of this compound solution, the solvent-only control, or the water control for a specified duration (e.g., 10 minutes).
-
After the exposure time, remove the hair tufts and allow them to air dry.
-
Place the treated hair tufts in the incubator.
-
Monitor the eggs daily for 14 days and record the number of hatched eggs.
-
Calculate the percentage of hatched eggs for each treatment group and compare it to the control groups to determine the ovicidal activity.
Ex Vivo Ovicidal Efficacy Study
This protocol is a summary of the methodology used in clinical studies to evaluate the ovicidal effect of this compound lotion on eggs treated on the human head.
Objective: To assess the clinical ovicidal activity of this compound lotion.
Procedure:
-
Recruit subjects with active head lice infestation.
-
From each subject, collect a sample of hair shafts with viable lice eggs before treatment.
-
Apply the study drug (this compound lotion or vehicle) to the dry scalp and hair for 10 minutes.
-
Rinse the hair with warm water and towel dry.
-
Immediately after treatment, collect another sample of hair shafts with viable eggs.
-
Incubate both pre- and post-treatment egg samples at 30°C (±1°C) and ~60% relative humidity for 14 days.
-
Record the hatch rate for both sets of eggs to determine the reduction in egg hatching attributable to the treatment.
Conclusion
This compound represents a significant addition to the therapeutic armamentarium for head lice infestation. Its well-defined chemical properties, unique mechanism of action as a metalloproteinase inhibitor, and demonstrated clinical and ovicidal efficacy make it a valuable tool for both clinical practice and further research. This guide provides a foundational understanding of this compound for professionals in the field of drug development and parasitology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. 5,5'-Dimethyl-2,2'-bipyridyl | C12H12N2 | CID 15664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound: A New Solution to an Age Old Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound | 1762-34-1 | >98% [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. Ovicidal Efficacy of this compound Against Eggs of Human Head and Body Lice (Anoplura: Pediculidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of a New Head Lice Treatment, this compound Lotion, 0.74%, on Louse Eggs: A Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijarsct.co.in [ijarsct.co.in]
Methodological & Application
Application Notes and Protocols: In Vitro Assays for Abametapir's Inhibitory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abametapir is a topical therapeutic agent approved for the treatment of head lice infestations. Its mechanism of action involves the inhibition of metalloproteinases, which are crucial for the development and survival of lice and their eggs.[1][2][3] Furthermore, the primary metabolite of this compound, this compound carboxyl, has been identified as an in vitro inhibitor of several key cytochrome P450 (CYP) enzymes, namely CYP1A2, CYP2B6, and CYP3A4.[1][4] This inhibitory action on CYP enzymes indicates a potential for drug-drug interactions, making it essential for researchers and drug development professionals to have robust in vitro assays to evaluate these effects.
These application notes provide detailed protocols for in vitro assays designed to test the inhibitory effects of this compound and its metabolites on both metalloproteinases and the specified CYP450 enzymes.
Data Presentation
The following table summarizes the known inhibitory activities of this compound and its primary metabolite.
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Notes |
| This compound | Metalloproteinases | Not specified in publicly available literature. | This compound acts as a chelating agent for metal ions essential for metalloproteinase function.[5][6] |
| This compound Carboxyl | CYP1A2 | Not specified in publicly available literature. | In vitro studies confirm inhibitory potential.[1][4] |
| This compound Carboxyl | CYP2B6 | Not specified in publicly available literature. | In vitro studies confirm inhibitory potential.[1][4] |
| This compound Carboxyl | CYP3A4 | Not specified in publicly available literature. | In vitro studies confirm inhibitory potential.[1][4] |
Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assays
To assess the inhibitory potential of this compound and its metabolites on CYP1A2, CYP2B6, and CYP3A4, fluorometric or luminescence-based assays using human liver microsomes or recombinant CYP enzymes are recommended.
a) Fluorometric CYP Inhibition Assay (General Protocol)
This protocol is a general guideline and can be adapted for specific CYP isoforms by using isoform-specific substrates.
Materials:
-
Human Liver Microsomes (HLM) or recombinant human CYP1A2, CYP2B6, or CYP3A4
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
CYP-specific fluorogenic substrate (e.g., 7-ethoxyresorufin for CYP1A2, 7-ethoxy-4-trifluoromethylcoumarin for CYP2B6, 7-benzyloxy-4-trifluoromethylcoumarin (BFC) for CYP3A4)
-
This compound or this compound Carboxyl (test compound)
-
Known CYP-specific inhibitor (positive control)
-
Acetonitrile or other suitable solvent
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the test compound and the positive control inhibitor in a suitable solvent.
-
Prepare a master mix containing phosphate buffer, HLM or recombinant enzyme, and the fluorogenic substrate.
-
-
Assay Setup:
-
Add the test compound or positive control at various concentrations to the wells of the 96-well plate. Include a vehicle control (solvent only).
-
Add the master mix to all wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
-
Terminate Reaction:
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
-
Detection:
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths for the specific substrate used.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
b) Luminescence-based CYP3A4 Inhibition Assay (P450-Glo™ Assay)
This protocol is adapted from the Promega P450-Glo™ Assay system.
Materials:
-
P450-Glo™ CYP3A4 Assay Kit (containing Luciferin-IPA substrate, buffer, and Luciferin Detection Reagent)
-
Recombinant human CYP3A4 enzyme
-
NADPH Regeneration System
-
This compound Carboxyl (test compound)
-
Ketoconazole (positive control inhibitor)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the 4X CYP reaction mixture containing buffer, Luciferin-IPA substrate, and CYP3A4 enzyme.
-
Prepare the 2X NADPH regeneration system.
-
Prepare serial dilutions of this compound carboxyl and ketoconazole.
-
-
Assay Setup:
-
Add the test compound or positive control at various concentrations to the wells of the 96-well plate. Include a vehicle control.
-
Add the 4X CYP reaction mixture to each well.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add the 2X NADPH regeneration system to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 20 minutes.
-
-
Detection:
-
Add Luciferin Detection Reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 20 minutes to stabilize the signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition and determine the IC50 value as described in the fluorometric assay protocol.
-
In Vitro Metalloproteinase Inhibition Assay
As the specific metalloproteinases targeted by this compound are not fully characterized, a generic fluorometric assay using a broad-spectrum metalloproteinase substrate is recommended.
Materials:
-
Generic Fluorogenic MMP Substrate (e.g., based on a FRET peptide)
-
Activated broad-spectrum metalloproteinase (e.g., a mixture of MMPs or a generic MMP like MMP-2 or MMP-9)
-
Assay Buffer (e.g., Tris-HCl buffer with CaCl2)
-
This compound (test compound)
-
Known broad-spectrum MMP inhibitor (e.g., GM6001) (positive control)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare working solutions of this compound and the positive control inhibitor.
-
Prepare the activated metalloproteinase solution in assay buffer.
-
-
Assay Setup:
-
Add the test compound or positive control at various concentrations to the wells of the 96-well plate. Include a vehicle control.
-
Add the activated metalloproteinase solution to all wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
-
Incubation and Measurement:
-
Immediately begin kinetic reading of fluorescence at appropriate excitation and emission wavelengths at 37°C for 30-60 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage from the kinetic data or the final fluorescence intensity for endpoint assays.
-
Calculate the percent inhibition and determine the IC50 value as described for the CYP inhibition assays.
-
Visualizations
Caption: General workflow for in vitro enzyme inhibition assays.
Caption: this compound's mechanism of action and metabolic pathway.
References
- 1. This compound: A New Solution to an Age Old Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A New Solution to an Age Old Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. This compound for the Treatment of Head Lice: A Drug Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Abametapir in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abametapir, chemically known as 5,5'-dimethyl-2,2'-bipyridine, is a topical metalloproteinase inhibitor approved for the treatment of head lice (Pediculus humanus capitis) infestations.[1] Its mechanism of action targets enzymes crucial for the hatching of louse eggs, providing an effective single-application treatment. To support pharmacokinetic (PK) and toxicokinetic (TK) studies, a sensitive, specific, and reliable bioanalytical method for the quantification of this compound in plasma is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.
Principle
The method employs a liquid-liquid extraction (LLE) technique to isolate this compound and an internal standard (IS), Metformin, from the plasma matrix.[1] Chromatographic separation is achieved on a C18 reverse-phase column with an isocratic mobile phase, followed by detection using a triple quadrupole mass spectrometer.[1] The instrument is operated in the positive electrospray ionization (ESI) mode, and quantification is performed using Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity.[1]
Experimental Protocols
Chemicals and Reagents
-
This compound reference standard (>99% purity)[1]
-
Metformin (Internal Standard, >99% purity)[1]
-
Methanol (HPLC or LC-MS grade)[1]
-
Formic Acid (LC-MS grade)[1]
-
Ethyl Acetate (HPLC grade)[1]
-
Deionized water (Milli-Q or equivalent)[1]
-
Drug-free human plasma (with K2EDTA as anticoagulant)
Instrumentation
The LC-MS/MS system consists of an Agilent 3250 liquid chromatography system coupled to a 6164 Agilent triple quadrupole mass spectrometer with an electrospray ionization source.[1] Data acquisition and processing were performed using MassHunter software.[1]
LC-MS/MS Conditions
The detailed instrumental parameters for the analysis are summarized in Table 1.
Table 1: Optimized LC-MS/MS Method Parameters [1]
| Parameter | Setting |
|---|---|
| Liquid Chromatography | |
| Column | Discovery C18 (15 cm x 2.1 mm, 5.0 µm) |
| Mobile Phase | 90:10 (v/v) Methanol : 0.1% Formic Acid in Water |
| Flow Rate | 0.80 mL/min |
| Elution Mode | Isocratic |
| Injection Volume | 10 µL |
| Autosampler Temperature | 10°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 450°C |
| Dryer Gas (N2) Flow | 10 L/min |
| Nebulizer Gas Pressure | 40 psi |
| MRM Transitions | |
| This compound | m/z 185.1 → 106.06 (Collision Energy: 30 V) |
| Metformin (IS) | m/z 130.1 → 60.20 |
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions: Prepare primary stock solutions of this compound and Metformin (IS) at a concentration of 1 mg/mL in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with mobile phase to create working standard solutions for spiking. Prepare a separate IS working solution at a concentration of 45 ng/mL.[1]
-
Calibration Curve (CC) Standards: Spike drug-free plasma with the appropriate working solutions to prepare CC standards at concentrations of 2.05, 4.00, 8.00, 18.00, 32.00, 47.00, 64.00, and 82.00 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at three concentration levels: Low (LQC, 5.74 ng/mL), Medium (MQC, 41.00 ng/mL), and High (HQC, 61.50 ng/mL).[1]
Sample Preparation Protocol
The extraction of this compound from plasma is performed using a liquid-liquid extraction (LLE) procedure.[1]
-
Pipette 350 µL of plasma sample (blank, CC, QC, or unknown) into a clean microcentrifuge tube.[1]
-
Add 100 µL of the Metformin internal standard working solution (45 ng/mL) to each tube and vortex briefly.
-
Add 5 mL of ethyl acetate to the tube.[1]
-
Vortex mix for 10 minutes, followed by centrifugation at 4000 rpm for 20 minutes to separate the organic and aqueous layers.[1]
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.[1]
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Method Validation Results
The bioanalytical method was validated according to regulatory guidelines. The key validation parameters are summarized below.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 2.05 to 82.00 ng/mL.[1] The calibration curve, based on the peak area ratio of the analyte to the IS, yielded a linear regression equation of y = 0.0149x + 0.00221 with a correlation coefficient (r²) of >0.999.[1] The lower limit of quantification (LLOQ) was established at 2.05 ng/mL, with a signal-to-noise ratio greater than 10 and acceptable precision and accuracy.[1]
Accuracy, Precision, and Recovery
The accuracy and precision were determined by analyzing QC samples at three concentration levels. The recovery of the extraction procedure was also evaluated. The results are presented in Table 2.
Table 2: Summary of Method Validation Data [1]
| Parameter | LQC (5.74 ng/mL) | MQC (41.00 ng/mL) | HQC (61.50 ng/mL) | Acceptance Criteria |
|---|---|---|---|---|
| Accuracy (% Relative Error) | -4.04% to 6.52% | -4.04% to 6.52% | -4.04% to 6.52% | Within ±15% |
| Precision (% RSD) | < 3.26% | < 3.26% | < 3.26% | ≤ 15% |
| Recovery (%) | > 94.27% | > 94.27% | > 94.27% | Consistent & Reproducible |
Note: The reported accuracy and precision values represent the overall range observed in the validation study.
Conclusion
This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The liquid-liquid extraction procedure provides high recovery and clean extracts, minimizing matrix effects. The method is validated over a suitable concentration range and demonstrates excellent linearity, accuracy, and precision.[1] This analytical protocol is well-suited for supporting clinical and preclinical studies requiring the accurate measurement of this compound concentrations in plasma.
References
Application Notes and Protocols: Utilizing Abametapir to Investigate Metalloproteinase Function in Drosophila melanogaster
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abametapir, a potent metalloproteinase inhibitor, has demonstrated significant efficacy as a pediculicide by disrupting essential life cycle processes in head lice, primarily through the chelation of metal cofactors vital for metalloproteinase activity.[1][2] The fruit fly, Drosophila melanogaster, serves as an exceptional model organism for studying the in-vivo effects of chemical compounds due to its genetic tractability and the conservation of fundamental biological pathways. Drosophila possesses two primary matrix metalloproteinases (MMPs), Mmp1 and Mmp2, which are orthologs to human MMPs and play critical roles in various developmental processes, including tissue remodeling, cell migration, and signaling pathway modulation.[3][4]
These application notes provide a comprehensive guide for utilizing this compound to study the function of Mmp1 and Mmp2 in Drosophila melanogaster. The following sections detail the mechanism of action of this compound, its observed effects on Drosophila, protocols for its administration, and methods for assessing resulting phenotypes.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of metalloproteinases through the chelation of essential metal ions, such as zinc, copper, and iron, from their active sites.[2] This disruption of enzymatic activity interferes with critical biological processes. In insects, metalloproteinases are crucial for a range of functions including egg hatching (ovicidal effects), larval development (larvicidal effects), and adult survival (adulticidal effects).[5][6] Studies using 5,5'-dimethyl-2,2'-bipyridyl, the active ingredient in this compound, have shown that its effects on Drosophila embryos can be reversed by the addition of these metal ions, confirming its mode of action as a metal chelator.
Data Presentation: Effects of this compound on Drosophila melanogaster
The following tables summarize the currently available quantitative data on the effects of 5,5'-dimethyl-2,2'-bipyridyl (referred to as Ha44 in the cited study) on Drosophila melanogaster.
Table 1: Lethality of 5,5'-dimethyl-2,2'-bipyridyl (this compound active ingredient) on Drosophila melanogaster Life Stages
| Life Stage | Concentration (mM) | Observation |
| Embryo | Similar to larvae | Significant lethality, developmental arrest at various stages. |
| Larva | Similar to embryos | Significant lethality. |
| Adult (direct contact) | LD50: 1.57 | Higher concentration required compared to embryonic and larval stages. |
| Adult (ingestion) | LD50: 12.29 | Higher concentration required compared to embryonic and larval stages. |
Data sourced from a study on Ha44, the active component of this compound.
Table 2: Ovicidal Efficacy of this compound against Head Louse Eggs (for comparative purposes)
| Egg Age (days) | LC50 (% this compound) |
| 0-2 | ~0.10 |
| 6-8 | ~0.15 |
This data is from studies on head lice and is provided as a reference for the ovicidal potential of this compound.[7] Specific LC50 values for Drosophila eggs are not currently available.
Experimental Protocols
This section provides detailed methodologies for studying the effects of this compound on Drosophila melanogaster.
Protocol 1: Preparation and Administration of this compound in Fly Food
This protocol is suitable for chronic exposure studies throughout larval development.
Materials:
-
Standard Drosophila food medium
-
This compound
-
Appropriate solvent for this compound (e.g., DMSO, ethanol)
-
Vials for fly culture
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to create a concentrated stock solution. The final concentration of the solvent in the fly food should not exceed a level that causes toxicity on its own (typically <1% for DMSO or ethanol).
-
Prepare Fly Food: Prepare the standard Drosophila food medium according to your laboratory's protocol. Allow the food to cool to approximately 55-65°C before adding any heat-sensitive components.
-
Incorporate this compound: Add the this compound stock solution to the cooled food to achieve the desired final concentrations. Ensure thorough mixing to evenly distribute the compound throughout the medium. Prepare a control food medium containing the same concentration of the solvent alone.
-
Dispense Food: Dispense the this compound-containing and control food into clean vials. Allow the food to solidify and cool completely before introducing flies.
-
Fly Culture: Place adult flies in the prepared vials and allow them to lay eggs for a defined period (e.g., 24-48 hours). Remove the adult flies and allow the embryos to develop in the treated or control food.
-
Phenotypic Analysis: Observe and quantify the desired phenotypes at appropriate developmental stages (e.g., larval lethality, pupation rates, adult eclosion rates, morphological defects).
Protocol 2: Capillary Feeder (CAFE) Assay for Adult Fly Exposure
This protocol is suitable for acute exposure studies in adult flies and for measuring food intake.
Materials:
-
CAFE assay vials and lids
-
Glass microcapillaries
-
Sucrose solution (e.g., 5%)
-
This compound
-
Food coloring (optional, to aid in measuring consumption)
Procedure:
-
Prepare Feeding Solution: Dissolve this compound in the sucrose solution to the desired final concentrations. A control solution with the solvent alone should also be prepared. Adding a non-toxic food dye can help visualize the liquid level in the capillaries.
-
Assemble CAFE Chambers: Place adult flies (of a specific age and sex, as required by the experimental design) into the CAFE vials.
-
Fill and Position Capillaries: Fill the glass microcapillaries with the this compound-containing or control solutions. Insert the capillaries through the lid of the CAFE vial, ensuring the tips are accessible to the flies.
-
Data Collection: Measure the initial level of the liquid in each capillary. At defined time points, measure the liquid level again to determine the volume consumed by the flies.
-
Phenotypic Analysis: Following the exposure period, flies can be assessed for survival, behavioral changes, or dissected for tissue-specific analysis.
Visualization of Signaling Pathways and Experimental Workflows
Metalloproteinase Function in Drosophila Development
Drosophila Mmp1 and Mmp2 are involved in the regulation of multiple developmental processes. For instance, Mmp2 has been shown to be involved in a negative feedback loop that restricts FGF (Fibroblast Growth Factor) signaling during tracheal development.[8][9] Inhibition of Mmp2 by this compound would be expected to disrupt this process.
Caption: FGF signaling pathway in Drosophila tracheal development, showing Mmp2-mediated negative feedback and the inhibitory point of this compound.
Experimental Workflow for Screening this compound's Effects
A typical workflow for investigating the impact of this compound on Drosophila development involves several key stages, from compound preparation to data analysis.
Caption: A generalized experimental workflow for assessing the effects of this compound on Drosophila melanogaster development.
Conclusion
The use of this compound in Drosophila melanogaster provides a powerful system to dissect the roles of metalloproteinases in a variety of biological processes. The protocols and information provided herein offer a starting point for researchers to design and execute experiments aimed at understanding the function of Mmp1 and Mmp2 and to explore the potential of metalloproteinase inhibitors in various contexts, from developmental biology to drug discovery. Further research is warranted to establish more precise quantitative data, such as IC50 values for this compound against specific Drosophila MMPs, which will further enhance the utility of this model system.
References
- 1. Both Drosophila matrix metalloproteinases have released and membrane-tethered forms but have different substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secreted tissue inhibitor of matrix metalloproteinase restricts trans-synaptic signaling to coordinate synaptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vivo large-scale chemical screening platform using Drosophila for anti-cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 6. researchgate.net [researchgate.net]
- 7. AID 1090240 - Relative toxicity, LC50 for rotenone Drosophila melanogaster larvicidal activity to LC50 for compound Drosophila melanogaster larvicidal activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Regulation of Drosophila matrix metalloprotease Mmp2 is essential for wing imaginal disc:trachea association and air sac tubulogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sdbonline.org [sdbonline.org]
Application Notes and Protocols: Assessing Metalloproteinase Activity with a Novel Bipyridine Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] While essential for physiological processes like development and wound healing, their dysregulation is implicated in numerous pathologies, including cancer, cardiovascular diseases, and inflammatory disorders.[1][2] This makes MMPs significant targets for therapeutic intervention. Bipyridine and its derivatives are known chelating agents that can act as metalloprotease inhibitors by binding to the active site zinc ion.[3] This document provides a detailed protocol for assessing the inhibitory activity of a novel bipyridine-based compound against a specific metalloproteinase, using a fluorogenic substrate assay.
Signaling Pathways Involving Metalloproteinases
MMPs are involved in complex signaling cascades that regulate various cellular processes.[2] Their expression and activity are tightly controlled by cytokines, growth factors, and other signaling molecules.[4] Understanding these pathways is critical for contextualizing the effects of MMP inhibitors.
Caption: Overview of a generalized MMP signaling pathway.
Experimental Workflow for Inhibitor Assessment
The overall workflow for assessing a novel bipyridine inhibitor involves preparing the necessary reagents, performing the enzymatic assay, and analyzing the resulting data to determine the inhibitor's potency.
Caption: Experimental workflow for MMP inhibition assay.
Detailed Experimental Protocols
Materials and Reagents
-
MMP Enzyme: Purified recombinant human MMP of interest (e.g., MMP-2, MMP-9).
-
Fluorogenic MMP Substrate: A specific FRET-based peptide substrate for the chosen MMP.[5]
-
Novel Bipyridine Inhibitor: Stock solution of known concentration, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% (v/v) Brij-35.[6]
-
Positive Control Inhibitor: A known broad-spectrum MMP inhibitor (e.g., GM6001 or 2,2'-Bipyridine).[3][7]
-
96-well black microplates: For fluorescence measurements.
-
Microplate Spectrofluorometer: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorogenic substrate.
Protocol for Fluorogenic MMP Inhibition Assay
This protocol is adapted for a 96-well plate format.
-
Reagent Preparation:
-
Prepare the assay buffer and store it at 4°C.
-
Dilute the MMP enzyme stock to the desired working concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Prepare a serial dilution of the novel bipyridine inhibitor in assay buffer. Also, prepare dilutions of the positive control inhibitor.
-
-
-
Add 50 µL of assay buffer to all wells of the 96-well plate.
-
Add 10 µL of the serially diluted novel bipyridine inhibitor to the respective wells.
-
For control wells, add 10 µL of assay buffer (for uninhibited control) or 10 µL of the positive control inhibitor.
-
Add 20 µL of the diluted MMP enzyme solution to all wells except the substrate control wells (which should contain only buffer and substrate).
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[8]
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution to all wells.
-
Immediately place the plate in the microplate spectrofluorometer.
-
-
Data Acquisition:
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (v) by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (v_inhibitor / v_uninhibited)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.[11]
-
Data Presentation
The quantitative data from the inhibition assay should be summarized in a clear and structured table for easy comparison.
| Inhibitor | Target MMP | IC50 (µM) |
| Novel Bipyridine Compound | MMP-X | [Value] |
| GM6001 (Positive Control) | MMP-X | [Value] |
| 2,2'-Bipyridine | MMP-X | [Value] |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low enzyme activity | Inactive enzyme, incorrect buffer composition. | Use a fresh aliquot of enzyme. Ensure the assay buffer contains the necessary cofactors (e.g., Ca2+, Zn2+). |
| High background fluorescence | Substrate degradation. | Prepare fresh substrate solution. Store stock substrate solution protected from light. |
| Non-linear reaction rates | Substrate depletion, enzyme instability. | Optimize enzyme and substrate concentrations. Ensure the assay is performed within the linear range of the reaction. |
| Inconsistent results across wells | Pipetting errors, temperature fluctuations. | Use calibrated pipettes and ensure proper mixing. Allow the plate to equilibrate to the assay temperature before starting the reaction. |
| Inhibitor precipitation | Poor solubility in assay buffer. | Test the solubility of the inhibitor in the assay buffer. If necessary, adjust the solvent concentration (e.g., DMSO), ensuring it does not exceed a level that affects enzyme activity (typically <1%). |
References
- 1. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. 2,2'-Bipyridine, Metalloprotease inhibitor (CAS 366-18-7) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]
- 6. Inhibition of Matrix Metalloproteinases and Cancer Cell Detachment by Ru(II) Polypyridyl Complexes Containing 4,7-Diphenyl-1,10-phenanthroline Ligands—New Candidates for Antimetastatic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of in vivo matrix metalloproteinase activity using microdialysis sampling and liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AID 735 - Dose-response biochemical assay for inhibitors of Matrix Metalloproteinase 13 (MMP13) activity - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocols for Evaluating the Stability and Degradation of Abametapir in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abametapir, with the chemical name 5,5′-dimethyl-2,2′-bipyridine, is a metalloproteinase inhibitor.[1][2][3] It is the active ingredient in topical formulations for the treatment of head lice infestations.[4][5][6] The stability of this compound in a drug product solution is a critical quality attribute that ensures its safety and efficacy. This document provides a detailed methodology for evaluating the stability of this compound and characterizing its degradation profile in solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The protocols described herein are designed to meet the standards of regulatory bodies and are applicable for routine quality control, formulation development, and preformulation studies.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the development of analytical methods and for understanding its degradation behavior.
| Property | Value | Source |
| Chemical Formula | C12H12N2 | [3] |
| Molecular Weight | 184.24 g/mol | [2][3] |
| Appearance | White to off-white solid powder | [3] |
| Solubility | Soluble in DMSO, not in water | [3] |
| pKa (Strongest Basic) | 3.8 | [5] |
| logP | 2.43 - 2.98 | [5] |
| Protein Binding | 91.3-92.3% | [5] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify the potential degradation pathways of this compound and to ensure the analytical method is stability-indicating.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Keep the solution at 80°C for 12 hours.[1] After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH. Dilute with the mobile phase to a final concentration of approximately 10 µg/mL.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep the solution at 80°C for 12 hours.[1] After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl. Dilute with the mobile phase to a final concentration of approximately 10 µg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for 12 hours.[1] Dilute with the mobile phase to a final concentration of approximately 10 µg/mL.
-
Thermal Degradation: Place the solid this compound reference standard in a hot air oven at 80°C for 12 hours.[1] After exposure, dissolve the solid in methanol and dilute with the mobile phase to a final concentration of approximately 10 µg/mL.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to direct sunlight for 12 hours.[1] Protect a control sample from light. After exposure, dilute the solution with the mobile phase to a final concentration of approximately 10 µg/mL.
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL without subjecting it to any stress conditions.
-
Analysis: Analyze all samples by the stability-indicating HPLC method described below.
The workflow for the forced degradation study is illustrated in the following diagram.
Caption: Workflow for the forced degradation of this compound.
Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and the separation of its degradation products.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Discovery C18, 15 cm x 2.1 mm, 5.0 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Methanol |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 0.80 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 311 nm |
Method Validation Protocol:
The developed method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: Analyze the stressed samples to demonstrate that the method can separate this compound from its degradation products and any excipients. Peak purity analysis should be performed.
-
Linearity: Prepare a series of this compound standard solutions in the range of 2-80 µg/mL.[4] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo solution with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The system suitability parameters should remain within acceptable limits.
The logical relationship for method validation is depicted below.
References
Application Notes and Protocols for Abametapir Solutions in Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Abametapir solutions in a laboratory setting. This compound is a metalloproteinase inhibitor, and these guidelines will facilitate its investigation in various research applications, including enzymology, cell biology, and parasitology.
Chemical and Physical Properties of this compound
This compound is a white to off-white solid powder. A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 5,5'-dimethyl-2,2'-bipyridine | [1] |
| Molecular Formula | C₁₂H₁₂N₂ | [2] |
| Molecular Weight | 184.24 g/mol | [2] |
| CAS Number | 1762-34-1 | [2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Isopropanol. Sparingly soluble in water. | [3][4] |
| Storage (Powder) | Store at -20°C for long-term storage (years). Can be stored at 4°C for short-term (weeks to months). Protect from light and moisture. | [2] |
Mechanism of Action: Metalloproteinase Inhibition
This compound functions as a metalloproteinase inhibitor by chelating essential metal ions, such as zinc, copper, and iron, which are critical for the catalytic activity of these enzymes.[5][6] In the context of its approved use as a pediculicide, this inhibition disrupts vital physiological processes in head lice (Pediculus humanus capitis), particularly those involved in egg development and hatching, leading to ovicidal and pediculicidal effects.[5][7][8]
Preparation of this compound Stock Solutions
For most in vitro experiments, a concentrated stock solution of this compound is prepared in an organic solvent, which is then diluted to the final working concentration in the aqueous assay buffer or cell culture medium.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free filter tips
Protocol for 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out 1.8424 mg of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.[9]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[10]
Note on Solvent Choice: While DMSO is a common solvent, for specific applications, other solvents like ethanol or isopropanol might be considered.[3][4] However, the final concentration of the organic solvent in the assay should be kept low (typically <0.5% for DMSO in cell culture) to avoid solvent-induced toxicity.[10] Always include a vehicle control (solvent alone at the same final concentration) in your experiments.
Experimental Protocols
In Vitro Ovicidal Activity Assay
This protocol is adapted from studies evaluating the efficacy of this compound against head lice eggs.[3]
Materials:
-
Head lice eggs (e.g., from a laboratory-reared colony)
-
Filter paper
-
Petri dishes
-
Incubator (30°C, 60% relative humidity)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Isopropanol (as a vehicle for dilution)
-
Appropriate negative control (e.g., isopropanol alone)
Protocol:
-
Prepare Test Solutions: Prepare serial dilutions of the this compound stock solution in isopropanol to achieve the desired final concentrations (e.g., 0.18%, 0.37%, 0.55%, 0.74% w/v).
-
Egg Treatment: Place a filter paper in a petri dish and evenly apply a defined volume of the this compound test solution or the vehicle control. Allow the solvent to evaporate briefly. Place a known number of viable head lice eggs onto the treated filter paper.
-
Incubation: Incubate the petri dishes at 30°C and 60% relative humidity for 14 days.
-
Assessment: At the end of the incubation period, count the number of hatched and unhatched eggs in each group. Calculate the percentage of ovicidal activity.
Quantitative Data: Ovicidal Efficacy of this compound
| This compound Concentration (% w/v) | Ovicidal Activity (%) |
| 0.18 | 100 |
| 0.37 | 100 |
| 0.55 | 100 |
| 0.74 | 100 |
Data adapted from in vitro studies on head and body lice eggs.[3]
Mammalian Cell Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound against a mammalian cell line (e.g., HEK-293 or BJ cells) using a commercially available cytotoxicity assay kit (e.g., MTT, XTT, or a lactate dehydrogenase (LDH) release assay).[11]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare Treatment Dilutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, a vehicle control (medium with the same concentration of DMSO), and a positive control for cytotoxicity (if available).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: Follow the manufacturer's instructions for the chosen cytotoxicity assay kit to measure cell viability.
-
Data Analysis: Determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of cell growth or viability.
Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Disposal: Dispose of waste according to institutional and local regulations.
Stability of this compound Solutions
-
Stock Solutions: this compound stock solutions in DMSO are stable for at least one month when stored at -20°C and for up to six months at -80°C.[10] Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment to ensure accuracy and avoid degradation.
Disclaimer: These protocols are intended for guidance in a research laboratory setting. Researchers should adapt these protocols as necessary for their specific experimental conditions and always adhere to their institution's safety guidelines.
References
- 1. This compound:Introduction and Synthesis_Chemicalbook [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Effect of a New Head Lice Treatment, this compound Lotion, 0.74%, on Louse Eggs: A Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A New Solution to an Age Old Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. emulatebio.com [emulatebio.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: A Step-by-Step Guide to Conducting a Cytotoxicity Assay with Abametapir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abametapir is a topical metalloproteinase inhibitor approved for the treatment of head lice infestations.[1][2][3] Its mechanism of action involves the chelation of metal ions that are crucial for the enzymatic activity of metalloproteinases, which are essential for louse egg development and survival.[1][4][5] As a topically applied drug, it is imperative to assess its potential cytotoxicity on human skin cells to ensure its safety profile. These application notes provide a detailed, step-by-step guide for conducting a cytotoxicity assay of this compound on human keratinocytes, a key cell type in the epidermis. The protocol described herein utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.
Data Presentation
The following table provides a representative structure for presenting quantitative data from a cytotoxicity study of this compound on human keratinocytes (HaCaT cell line). The data presented is hypothetical and for illustrative purposes.
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | |
| 10 | 95.2 ± 5.1 | |
| 25 | 88.7 ± 6.3 | |
| 50 | 75.4 ± 7.8 | \multirow{4}{*}{~75} |
| 75 | 51.2 ± 5.9 | |
| 100 | 28.9 ± 4.2 | |
| 200 | 15.6 ± 3.5 |
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity in Human Keratinocytes (HaCaT)
This protocol is adapted from standard MTT assay procedures and is optimized for assessing the cytotoxicity of a topical compound on an adherent human keratinocyte cell line.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain them in the logarithmic growth phase.
-
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 75, 100, 200 µM).
-
Note: The final DMSO concentration in all wells, including the vehicle control, should be kept constant and non-toxic (typically below 0.5%).
-
-
Treatment of Cells:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include a "vehicle control" group (medium with the same concentration of DMSO as the this compound-treated wells) and a "negative control" group (medium only).
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[6]
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Visualizations
Experimental Workflow
Caption: Workflow for the MTT-based cytotoxicity assay of this compound.
Potential Signaling Pathway
As a metalloproteinase inhibitor, this compound's cytotoxic effects could be linked to the disruption of signaling pathways regulated by these enzymes. Matrix metalloproteinases (MMPs) are known to influence cell survival and apoptosis through pathways such as the Akt and ERK pathways.[6] Inhibition of MMPs could potentially lead to decreased cell survival and induction of apoptosis.
Caption: Potential signaling pathway affected by this compound.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Matrix Metalloproteinases in Chemoresistance: Regulatory Roles, Molecular Interactions, and Potential Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low efficacy of Abametapir in in vitro metalloproteinase assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low efficacy of Abametapir in in vitro metalloproteinase (MMP) assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound as a metalloproteinase inhibitor?
This compound is a metalloproteinase inhibitor that functions as a metal-chelating agent.[1][2] Its chemical structure, 5,5'-dimethyl-2,2'-bipyridine, allows it to bind to and sequester essential metal ions, such as zinc, which are critical for the catalytic activity of metalloproteinases.[1] By chelating these metal cofactors, this compound disrupts the enzyme's function, leading to inhibition of its proteolytic activity.
Q2: I am not observing the expected level of metalloproteinase inhibition with this compound. What are the most common reasons for this?
Low efficacy in in vitro metalloproteinase assays using this compound can stem from several factors. These include issues with the compound itself, such as degradation or incorrect concentration, suboptimal assay conditions like incorrect pH or temperature, and problems with the experimental setup, such as high enzyme or substrate concentrations. It is also possible that the specific metalloproteinase you are studying is less sensitive to this particular inhibitor.
Q3: What is the solubility of this compound in common laboratory solvents?
This compound is soluble in dimethyl sulfoxide (DMSO) but not in water. For in vitro assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate aqueous assay buffer. Ensure the final concentration of DMSO in the assay is low and consistent across all wells to avoid solvent effects on enzyme activity.
Q4: Are there known off-target effects of this compound that could interfere with my assay?
While this compound is known as a metalloproteinase inhibitor, its metal-chelating properties mean it could potentially interact with other metalloenzymes present in a complex biological sample.[3] In a purified enzyme system, off-target effects are less likely, but it is important to consider this possibility in cell-based assays or with less pure enzyme preparations. Broad-spectrum metalloproteinase inhibitors have been known to interact with other metalloenzymes, which can lead to unexpected results.[3]
Troubleshooting Guide for Low Efficacy
This guide addresses specific issues that may lead to lower-than-expected efficacy of this compound in your in vitro metalloproteinase assays.
Issue 1: this compound appears to have no or very low inhibitory activity.
Possible Cause 1: Incorrect Inhibitor Concentration
-
Question: Could an error in preparing the this compound solution be the cause of low efficacy?
-
Answer: Yes, errors in weighing the compound or in performing serial dilutions can result in a final concentration that is too low to effectively inhibit the enzyme. It is crucial to carefully prepare and verify the concentrations of your this compound stock and working solutions.
Possible Cause 2: Suboptimal Assay Conditions
-
Question: How do I know if my assay buffer conditions are suitable for this compound activity?
-
Answer: The inhibitory activity of a chelating agent can be sensitive to the pH, ionic strength, and composition of the assay buffer. It is advisable to test a range of pH values and buffer compositions to find the optimal conditions for this compound's interaction with the target metalloproteinase.
Possible Cause 3: High Enzyme Concentration
-
Question: Can using too much enzyme in the assay mask the inhibitory effect of this compound?
-
Answer: Yes, an excessively high concentration of the metalloproteinase can require a much higher concentration of this compound to achieve significant inhibition. It is recommended to use the lowest enzyme concentration that provides a robust and reproducible signal.
Issue 2: The IC50 value for this compound is higher than expected.
Possible Cause 1: High Substrate Concentration
-
Question: Can the concentration of the substrate in my assay affect the apparent potency of this compound?
-
Answer: If this compound acts as a competitive inhibitor, a high substrate concentration can outcompete the inhibitor for binding to the enzyme's active site, leading to a higher apparent IC50 value. Consider performing the assay with a substrate concentration at or below its Michaelis-Menten constant (Km).
Possible Cause 2: Insufficient Incubation Time
-
Question: Does this compound require a pre-incubation period with the enzyme?
-
Answer: Some inhibitors, particularly those with a slow-binding mechanism, require a pre-incubation period with the enzyme before the addition of the substrate to reach binding equilibrium. Vary the pre-incubation time of the enzyme and this compound to see if a longer incubation enhances its inhibitory effect.
Possible Cause 3: Instability of this compound in Assay Buffer
-
Question: Could this compound be degrading in my aqueous assay buffer during the experiment?
-
Answer: While 5,5'-dimethyl-2,2'-bipyridine is a relatively stable compound, its stability in your specific aqueous buffer over the time course of the assay should be considered.[4] Prepare fresh dilutions of this compound for each experiment and minimize the time it spends in aqueous solution before being added to the assay.
Quantitative Data
Specific IC50 values for this compound against a range of individual metalloproteinases are not widely available in published literature. However, to provide a reference for the expected potency of similar bipyridine-containing compounds, the following table summarizes the IC50 values for novel Ruthenium(II) polypyridyl complexes containing a 2,2′-bipyridine ligand against MMP-2 and MMP-9.[5] Researchers should aim to determine the specific IC50 of this compound for their particular metalloproteinase of interest under their experimental conditions.
| Compound | Ligand (L) | IC50 for MMP-2 (µM)[5] | IC50 for MMP-9 (µM)[5] |
| Complex 1 | 4,7-diphenyl-1,10-phenanthroline | 12.3 ± 1.3 | 6.4 ± 0.9 |
| Complex 2 | 2,2′-bipyridine | > 25 | > 25 |
| Complex 3 | bipyridine derivative with semicarbazone | 4.1 ± 0.6 | 2.1 ± 0.4 |
| Complex 4 | quinoxaline derivative (dpq) | > 25 | > 25 |
| Complex 5 | quinoxaline derivative (dpq(CH3)2) | > 25 | > 25 |
| Complex 6 | quinoxaline derivative (dpb) | 7.9 ± 1.1 | 4.3 ± 0.7 |
| GM6001 (Reference Inhibitor) | - | 0.02 ± 0.003 | 0.01 ± 0.002 |
Experimental Protocols
General Protocol for In Vitro Fluorogenic Metalloproteinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified metalloproteinase using a fluorogenic substrate.
Materials:
-
Purified, active metalloproteinase
-
Fluorogenic MMP substrate
-
This compound
-
DMSO (ACS grade)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO, followed by a final dilution into the assay buffer to achieve the desired test concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Enzyme Preparation: Dilute the purified metalloproteinase to the desired working concentration in cold assay buffer.
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the diluted this compound solutions.
-
Include positive control wells (enzyme without inhibitor) and negative control wells (assay buffer without enzyme).
-
Add the diluted enzyme solution to all wells except the negative controls.
-
Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 30 minutes) to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plots.
-
Determine the percent inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound as a metalloproteinase inhibitor.
Caption: Experimental workflow for an in vitro MMP inhibition assay.
Caption: Troubleshooting decision tree for low this compound efficacy.
References
Technical Support Center: Abametapir Solubility in Aqueous Research Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Abametapir in aqueous research buffers.
Troubleshooting Guide: Enhancing this compound Solubility
Researchers may face difficulties dissolving this compound in purely aqueous buffers due to its low water solubility. The following guide offers a systematic approach to address these issues.
Initial Assessment & Root Cause Analysis
Before modifying your buffer, it's crucial to understand the underlying reasons for poor solubility. This compound is a lipophilic compound, meaning it has a preference for fatty or non-polar environments over water-based (aqueous) ones.
dot
Caption: Root cause analysis for this compound solubility issues.
Step-by-Step Solutions
If you are observing precipitation, cloudiness, or an insoluble film, follow these steps, starting with the simplest method.
1. Prepare a Concentrated Stock Solution in an Organic Solvent
The most common and effective method is to first dissolve this compound in a water-miscible organic solvent before making the final dilution in your aqueous buffer. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose.
-
Protocol:
-
Weigh the required amount of this compound powder.
-
Add a small volume of 100% DMSO to the powder.
-
Vortex or sonicate the mixture until the solid is completely dissolved. Solubility in DMSO can reach 25-37 mg/mL.[1][2]
-
Perform a serial dilution of this stock solution into your aqueous research buffer (e.g., PBS, Tris-HCl) to achieve the final desired concentration.
-
-
Critical Consideration: Ensure the final concentration of the organic solvent in your experimental buffer is low (typically <0.5% or <0.1%) to avoid off-target effects on cells or assays. Always run a vehicle control with the same final concentration of the solvent.
dot
Caption: Workflow for preparing an this compound working solution.
2. Utilize Co-solvents and Surfactants
For applications requiring higher concentrations of this compound where the final DMSO concentration would be too high, a formulation including co-solvents and surfactants can be used. This approach is common for in vivo studies but can be adapted for in vitro work.
-
Protocol Example (for a 2.5 mg/mL solution): [1]
-
Dissolve this compound in DMSO to constitute 10% of the final volume.
-
Add PEG300 to constitute 40% of the final volume.
-
Add Tween-80 to constitute 5% of the final volume.
-
Add saline (or your buffer of choice) to make up the remaining 45% of the volume.
-
Mix thoroughly at each step.
-
3. Employ Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common choice.
-
Protocol Example (for a 2.5 mg/mL solution): [1]
-
Prepare a stock solution of 20% SBE-β-CD in saline or your desired buffer.
-
First, dissolve this compound in a minimal amount of DMSO (to make up 10% of the final volume).
-
Add the SBE-β-CD solution to this DMSO concentrate to make up the final 90% of the volume.
-
Mix until a clear solution is obtained.
-
Summary of Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 184.24 g/mol | [1][3][4] |
| Predicted Water Solubility | 0.98 mg/mL | [5] |
| LogP | 2.43 - 2.98 | [5] |
| pKa (Strongest Basic) | 3.8 | [5] |
| Solubility in DMSO | ≥ 25 mg/mL (may require sonication) | [1] |
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture media. What should I do?
A1: This is a common issue when the final concentration of the drug is too high for the media to support, even with a small amount of DMSO.
-
Solution 1: Lower the final concentration of this compound.
-
Solution 2: Increase the serum percentage in your media if your experiment allows, as serum proteins can help stabilize hydrophobic compounds.
-
Solution 3: Ensure you are adding the DMSO stock to the media with vigorous stirring or vortexing to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
Q2: Can I adjust the pH of my buffer to increase this compound's solubility?
A2: With a pKa of 3.8, this compound is a weak base.[5] Adjusting the pH of the buffer to be more acidic (further below the pKa) will increase the proportion of the protonated, more water-soluble form of the molecule. However, you must consider whether a low pH is compatible with your experimental system (e.g., cell viability, enzyme activity). For most physiological buffers (pH ~7.4), the molecule will be predominantly in its neutral, less soluble form.
Q3: Is heating the buffer a viable option to dissolve this compound?
A3: Gently warming the solution can sometimes help dissolve compounds. However, the stability of this compound at elevated temperatures is not well-documented. This method should be approached with caution and is generally not recommended without stability validation, as it could lead to degradation of the compound. Preparing a stock in DMSO is a more reliable method.
Q4: The commercial formulation of this compound is a lotion. What can I learn from its excipients?
A4: The approved topical formulation contains excipients like benzyl alcohol, polysorbate 20, and mineral oil.[6][7] This indicates that for a final product, this compound is formulated as an emulsion. Polysorbate 20 is a surfactant, which aligns with the troubleshooting advice to use surfactants to improve solubility in aqueous environments. This confirms that solubilizing agents are necessary to keep this compound in an aqueous-based formulation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 5,5'-Dimethyl-2,2'-bipyridyl | C12H12N2 | CID 15664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound: A New Solution to an Age Old Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound:Introduction and Synthesis_Chemicalbook [chemicalbook.com]
How to prevent degradation of Abametapir during experimental procedures
Welcome to the technical support center for Abametapir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.
Troubleshooting Guide
Unexpected degradation of this compound can lead to inaccurate and unreliable experimental results. This guide provides solutions to common issues encountered in the laboratory.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound from samples | Oxidative Degradation: this compound is susceptible to oxidation. This can be exacerbated by exposure to air, light, or the presence of oxidizing agents in solvents or reagents.[1] | • Prepare solutions fresh daily.• Use de-gassed solvents.• Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) to stock solutions and mobile phases. The commercial formulation of this compound includes BHT as an excipient.[2]• Store stock solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Alkaline Hydrolysis: The compound shows significant degradation in alkaline conditions.[1] The pH of your solutions may be too high. | • Maintain the pH of all aqueous solutions at or below neutral (pH ≤ 7).• Use well-buffered solutions to maintain a stable pH. Phosphate or acetate buffers are common choices.• Avoid using basic mobile phases in chromatography unless absolutely necessary. | |
| Inconsistent results between experiments | Variable pH of Solutions: Small variations in the pH of buffers or mobile phases can significantly impact the stability of this compound. | • Prepare buffers carefully and verify the pH with a calibrated pH meter before each use.• Ensure the mobile phase composition is consistent between runs. |
| Photodegradation: Although forced degradation studies show minimal photolytic degradation, prolonged exposure to light, especially UV light, could contribute to variability.[1] | • Work with this compound in a shaded environment or use amber-colored labware to protect it from light.• Store stock solutions and samples in the dark. | |
| Appearance of unknown peaks in chromatograms | Degradation Products: New peaks may indicate the formation of this compound degradation products due to oxidation or hydrolysis. | • Review the sample preparation and storage procedures to identify potential causes of degradation (see above).• Compare the chromatograms of fresh and aged samples to identify degradation peaks.• If using mass spectrometry, analyze the unknown peaks to identify potential degradation products. The primary metabolite is this compound hydroxyl, which is further metabolized to this compound carboxyl.[3] |
| Contamination: Contamination from glassware, solvents, or other lab equipment can introduce interfering substances. | • Use high-purity solvents and reagents.• Thoroughly clean all glassware before use.• Run a blank (solvent only) injection to check for system contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, solid this compound powder should be stored at -20°C. Stock solutions, for instance in DMSO, can be stored at -80°C for up to a year if aliquoted to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), stock solutions can be kept at -20°C. To minimize degradation, it is crucial to use fresh DMSO for preparing solutions, as moisture-absorbing DMSO can reduce solubility.
Q2: How can I minimize the degradation of this compound during sample preparation?
A2: To minimize degradation during sample preparation, it is recommended to:
-
Work quickly and keep samples on ice.
-
Use pre-chilled solvents.
-
Protect samples from light by using amber vials or covering them with aluminum foil.
-
If the experimental procedure allows, add an antioxidant like BHT to your solutions.
-
Ensure all aqueous solutions are buffered to a neutral or slightly acidic pH.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in DMSO at a concentration of 37 mg/mL (200.82 mM). For other applications, solubility in solvents such as methanol, ethanol, and acetonitrile should be determined empirically. When preparing aqueous solutions, it is crucial to control the pH to prevent alkaline hydrolysis.
Q4: Is this compound sensitive to light?
A4: Forced degradation studies indicate that this compound has minimal sensitivity to photolytic stress when exposed to sunlight for 12 hours.[1] However, as a general precautionary measure for maintaining the integrity of any small molecule, it is advisable to minimize exposure to direct light, especially high-energy UV light, during storage and handling.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: Both UV spectrophotometry and liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) have been successfully used to quantify this compound and assess its stability.[1][4] A UV spectrophotometric method was developed using a zero-order derivative approach with a λmax of 311 nm.[1] For higher sensitivity and specificity, especially in complex biological matrices, LC-ESI-MS/MS is the preferred method.[4]
Data Presentation
The following table summarizes the degradation of this compound under various stress conditions as reported in a forced degradation study.[1] This data highlights the compound's vulnerability to oxidative and alkaline environments.
| Stress Condition | Reagent/Condition | Degradation (%) |
| Oxidative | 3% H₂O₂ | 50.67 |
| Alkaline | 0.1 N NaOH | 29.87 |
| Acidic | 0.1 N HCl | 11.56 |
| Photolytic | Sunlight (12 hours) | 7.88 |
| Thermal | 80°C (dry heat) | 6.21 |
Experimental Protocols
Protocol 1: Stress Testing of this compound to Evaluate Stability
This protocol is adapted from a published forced degradation study.[1]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at room temperature for a specified time (e.g., 24 hours).
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at room temperature for a specified time.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Incubate at room temperature for a specified time.
-
Thermal Degradation: Place a known amount of solid this compound in a hot air oven at 80°C for a specified time.
-
Photolytic Degradation: Expose a solution of this compound to direct sunlight for a specified time.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration and analyze using a validated analytical method (e.g., UV spectrophotometry at 311 nm or LC-MS/MS).
-
Data Analysis: Calculate the percentage of degradation by comparing the concentration of this compound in the stressed samples to that of an unstressed control sample.
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting decision tree for this compound degradation.
References
Technical Support Center: Identifying and Mitigating Off-Target Effects of Abametapir in Cell-Based Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of Abametapir in cell-based experimental settings. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, troubleshooting guides, and data presentation examples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a metalloproteinase inhibitor.[1][2] Its primary mechanism of action involves the chelation of metal ions, such as zinc, which are essential cofactors for the catalytic activity of metalloproteinases.[3] By inhibiting these enzymes, this compound disrupts biological processes that are dependent on metalloproteinase activity. In its approved clinical use, it targets metalloproteinases in head lice, which are critical for their egg development and survival.[1][2][4]
Q2: What are potential off-target effects of this compound in mammalian cells?
While specific off-target effects of this compound in research cell lines are not extensively documented in publicly available literature, its mechanism as a metalloproteinase inhibitor suggests potential interactions with endogenous mammalian metalloproteinases. Matrix metalloproteinases (MMPs) in mammals play crucial roles in various cellular processes, including cell proliferation, migration, and signaling. Inhibition of these MMPs could lead to unintended biological consequences in cell-based studies.[5][6] Additionally, this compound's primary metabolite, this compound carboxyl, has been shown to inhibit cytochrome P450 enzymes (CYP3A4, CYP2B6, and CYP1A2) in vitro, which could lead to off-target effects related to the metabolism of other compounds in the cell culture medium or secreted by the cells.[2][7]
Q3: What are the first steps to assess potential off-target effects of this compound in my cell-based experiments?
A tiered approach is recommended. Start with fundamental cytotoxicity and viability assays to determine the concentration range of this compound that is tolerated by your specific cell line. Following this, more advanced and unbiased screening methods like whole-genome transcriptomics (RNA sequencing) and proteomics can be employed to identify specific genes and proteins affected by the treatment.
Troubleshooting Guides
This section addresses common issues that may arise during the investigation of this compound's off-target effects.
Cytotoxicity Assays (MTT & LDH)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background in MTT assay | Contamination of culture medium with reducing agents (e.g., phenol red), microbial contamination, or degradation of the MTT reagent.[6] | Use fresh, high-quality reagents and a phenol red-free medium during the MTT incubation step. Ensure aseptic techniques to prevent contamination.[6] Include a "no cell" control with the test compound to check for chemical interference.[4] |
| Low signal or high variability in LDH assay | Low cell density, inherent LDH activity in serum-containing media, or over-vigorous pipetting.[8][9] | Optimize cell seeding density to ensure the signal is within the linear range of the assay. Reduce serum concentration in the media or use a serum-free medium for the assay. Handle cell suspensions gently during plating and reagent addition.[8][9] |
| Inconsistent results between experiments | Variation in cell passage number, confluency, or incubation times. | Maintain a consistent cell culture practice, using cells within a defined passage number range. Seed cells at a consistent density and ensure precise timing for compound treatment and assay procedures. |
Advanced Screening Assays (RNA-Seq & Proteomics)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High number of differentially expressed genes in RNA-Seq | The chosen concentration of this compound may be causing broad cellular stress rather than specific off-target effects. | Perform a dose-response study and select a concentration for RNA-Seq that is below the cytotoxic threshold but still pharmacologically active. |
| Difficulty in distinguishing direct vs. indirect off-target effects | Changes in gene or protein expression could be a downstream consequence of an initial off-target interaction. | Integrate data from multiple time points to differentiate early (potentially direct) from late (likely indirect) responses. Combine transcriptomic and proteomic data to identify convergent pathways. |
| Low number of identified off-target proteins in proteomics | The chosen cell line may not express the off-target protein(s) at a detectable level. The analytical method may lack the required sensitivity. | Select cell lines known to express a broad range of proteins.[1][10] Employ sensitive mass spectrometry techniques and optimize the data analysis workflow.[11][12] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
Objective: To determine the cytotoxic effects of this compound on a given cell line and establish a suitable concentration range for further off-target studies.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable vehicle (e.g., DMSO) and add to the cells. Include vehicle-only controls.
-
Incubation: Incubate the cells with this compound for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
Membrane Integrity Assessment: LDH Assay
Objective: To quantify cell membrane damage caused by this compound by measuring the release of lactate dehydrogenase (LDH).
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's protocol.[10][14]
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (usually 10-30 minutes).[14][15]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.[10]
-
Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).[10]
Whole-Genome Off-Target Screening: RNA Sequencing
Objective: To identify changes in the global gene expression profile of a cell line in response to this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with a non-cytotoxic concentration of this compound and a vehicle control for a predetermined time.
-
RNA Extraction: Isolate total RNA from the cells using a standard method (e.g., TRIzol extraction or a column-based kit).
-
Library Preparation: Prepare sequencing libraries from the isolated RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by cDNA synthesis and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to this compound.[7][16]
Proteomic Profiling for Off-Target Identification
Objective: To identify proteins that are differentially expressed or post-translationally modified upon treatment with this compound.
Methodology:
-
Cell Treatment and Lysis: Treat cells as described for RNA-Seq. After treatment, wash the cells and lyse them in a buffer suitable for mass spectrometry.
-
Protein Digestion: Digest the protein lysates into peptides using an enzyme such as trypsin.
-
Mass Spectrometry: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins with significantly altered abundance between the this compound-treated and control groups.[11][17][18]
Data Presentation
Quantitative data from the described assays should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Example Data Summary for Cytotoxicity of this compound on Various Cell Lines (IC50 values in µM)
| Cell Line | MTT Assay (48h) | LDH Assay (48h) |
| HeLa | [Insert experimental value] | [Insert experimental value] |
| HEK293 | [Insert experimental value] | [Insert experimental value] |
| HepG2 | [Insert experimental value] | [Insert experimental value] |
Table 2: Example of Top 10 Differentially Expressed Genes from RNA-Seq Analysis
| Gene Symbol | Log2 Fold Change | p-value | Function |
| [Gene 1] | [Value] | [Value] | [Function] |
| [Gene 2] | [Value] | [Value] | [Function] |
| ... | ... | ... | ... |
Table 3: Example of Top 10 Differentially Abundant Proteins from Proteomic Analysis
| Protein Name | Accession Number | Log2 Fold Change | p-value | Cellular Localization |
| [Protein 1] | [Accession] | [Value] | [Value] | [Localization] |
| [Protein 2] | [Accession] | [Value] | [Value] | [Localization] |
| ... | ... | ... | ... | ... |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: Workflow for identifying this compound off-target effects.
Caption: Hypothetical off-target signaling pathway affected by this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. CRISPRroots: on- and off-target assessment of RNA-seq data in CRISPR–Cas9 edited cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bigomics.ch [bigomics.ch]
- 13. broadpharm.com [broadpharm.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiologics.com [cellbiologics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Proteomics Analysis Tools: Harnessing Metadata and Building Knowledge Graphs with Scispot | News [scispot.com]
Technical Support Center: Quantification of Abametapir in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Abametapir in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying this compound in plasma?
A1: A validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is the recommended approach for the sensitive and specific quantification of this compound in plasma.[1][2] This method offers high selectivity and sensitivity, which is crucial when dealing with complex biological matrices.
Q2: What are the typical parameters for an LC-MS/MS method for this compound quantification?
A2: A successfully validated method utilized a C18 column with an isocratic mobile phase consisting of methanol and 0.10% formic acid (90:10 v/v).[1] Detection was achieved using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode, monitoring the multiple reaction monitoring (MRM) transition of m/z 185.1→106.06 for this compound.[1][2]
Q3: What internal standard (IS) is suitable for this compound analysis?
A3: Metformin has been successfully used as an internal standard for the quantification of this compound.[1] It demonstrates similar physicochemical properties, ensuring consistent recovery during sample processing.[1] Another option that has been used is Abacavir, with a precursor-product ion transition of m/z 287.16→269.15.[2] The choice of internal standard is critical for correcting for variability in sample preparation and instrument response.[3][4]
Q4: What are the expected validation parameters for a robust this compound quantification method?
A4: A validated method should demonstrate acceptable linearity, accuracy, precision, recovery, and minimal matrix effects according to regulatory guidelines.[1][5][6] The table below summarizes the key quantitative data from a validated LC-MS/MS method for this compound in plasma.[1]
| Parameter | Result |
| Linearity Range | 2.05 - 82.00 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (Relative Error) | -4.04% to 6.52% |
| Precision (%RSD) | Intra-day: < 3.26%, Inter-day: < 4.53%[1][2] |
| Recovery | > 94.27% |
| Lower Limit of Quantification (LLOQ) | 2.05 ng/mL |
Q5: How should this compound stability in biological samples be handled?
A5: It is crucial to establish the stability of this compound in the biological matrix under investigation, including long-term storage and freeze-thaw cycles.[7][8][9] For clinical trials, plasma samples containing this compound and its metabolite, this compound carboxyl, have been analyzed within a demonstrated storage stability duration of 568 days.[10] However, for longer storage periods, stability needs to be re-established.[10][11]
Troubleshooting Guide
Problem 1: Poor Peak Shape or Low Signal Intensity
| Possible Cause | Troubleshooting Step |
| Suboptimal Chromatographic Conditions | - Verify mobile phase composition and pH. An isocratic elution with methanol and 0.10% formic acid (90:10) has been shown to be effective.[1] - Check the column for degradation or contamination. A Discovery C18 column (15 cm x 2.1 mm, 5.0 µm) has been used successfully.[1] - Ensure the flow rate is accurate and stable (e.g., 0.80 mL/min).[1] |
| Ion Suppression/Enhancement | - Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution.[12][13] - Optimize the sample preparation method to remove interfering matrix components. Liquid-liquid extraction with ethyl acetate is a viable option.[1] |
| Instrument Contamination | - Clean the ion source and mass spectrometer inlet. |
Problem 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | - Ensure consistent and precise pipetting of all solutions, including the internal standard. - Standardize the extraction procedure, including vortexing times and centrifugation speeds. |
| Unsuitable Internal Standard | - Verify that the chosen internal standard has similar chemical and physical properties to this compound.[1] Metformin has been shown to be a suitable IS.[1] |
| Instrument Instability | - Check for fluctuations in the LC pump pressure and mass spectrometer performance. |
Problem 3: Inaccurate Quantification (Poor Accuracy)
| Possible Cause | Troubleshooting Step |
| Calibration Curve Issues | - Prepare fresh calibration standards and ensure they cover the expected concentration range of the samples. The calibration curve for this compound has been established in the range of 2.05-82.00 ng/mL.[1] - Use a weighted linear regression model if appropriate. |
| Matrix Effects | - The presence of other substances in the sample can alter the ionization efficiency of this compound.[12][14] Assess and mitigate matrix effects as described in "Problem 1". A validated method showed matrix effects ranging from 94.67% to 103.05%.[1] |
| Analyte Degradation | - Investigate the stability of this compound under the experimental conditions (e.g., autosampler temperature, storage duration).[7][8] this compound is primarily metabolized by CYP1A2.[15] |
Experimental Protocols & Visualizations
Detailed Methodology for this compound Quantification in Plasma
This section outlines the key steps of a validated LC-MS/MS method for quantifying this compound in plasma.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of plasma, add the internal standard solution (Metformin).
-
Add 3 mL of ethyl acetate as the extraction solvent.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series |
| Column | Discovery C18 (15 cm x 2.1 mm, 5.0 µm) |
| Mobile Phase | Methanol: 0.10% Formic Acid (90:10 v/v) |
| Flow Rate | 0.80 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MRM Transitions | This compound: m/z 185.1 → 106.06 Metformin (IS): m/z 130.1 → 60.20 |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
References
- 1. ijper.org [ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 10. fda.gov [fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. bataviabiosciences.com [bataviabiosciences.com]
- 13. What is matrix effect and how is it quantified? [sciex.com]
- 14. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound: A New Solution to an Age Old Problem - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Abametapir Specificity in Metalloproteinase Research
Welcome to the technical support center for researchers utilizing Abametapir in metalloproteinase (MMP) studies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the specificity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as a metalloproteinase inhibitor?
This compound functions as a metalloproteinase inhibitor primarily through the chelation of essential metal ions within the enzyme's active site.[1][2] Metalloproteinases are zinc-dependent endopeptidases, and this compound's bipyridine structure allows it to bind to and sequester the catalytic zinc ion (Zn²⁺), rendering the enzyme inactive.[3] This mechanism, while effective for inhibiting louse metalloproteinases in its clinical application for head lice treatment, results in broad-spectrum and relatively non-specific inhibition across the wider family of metalloproteinases.[1][4]
Q2: What are the known off-target effects of this compound?
The primary known off-target effects of this compound and its main metabolite, this compound carboxyl, involve the inhibition of cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP2B6, and CYP1A2.[1] This is a critical consideration in cellular or in vivo studies where metabolic pathways are active. Due to its metal-chelating nature, this compound has the potential to interact with other metalloenzymes beyond the MMP family, which could lead to unforeseen experimental outcomes.
Q3: How can I assess the specificity of this compound in my experimental model?
Assessing the specificity of any inhibitor is crucial. A multi-pronged approach is recommended:
-
In Vitro Profiling: Test this compound against a panel of purified human MMPs to determine its inhibitory concentration (IC50) for each. This will provide a quantitative measure of its selectivity.
-
Cell-Based Assays: Utilize cell lines with known MMP expression profiles to observe the functional consequences of this compound treatment.
-
Control Experiments: Employ a structurally distinct MMP inhibitor with a known specificity profile as a positive control. Additionally, a negative control compound that is structurally similar to this compound but lacks the metal-chelating moiety can help to distinguish between chelation-based and other effects.
Troubleshooting Guides
Troubleshooting MMP Inhibition Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence in FRET assay | - Autofluorescence of the inhibitor compound.- Contaminated buffer or substrate.- Non-specific substrate cleavage by other proteases. | - Run a control with the inhibitor alone to measure its intrinsic fluorescence and subtract this from the experimental values.- Use freshly prepared, high-purity buffers and substrates.- Consider using a more specific substrate or an immunocapture-based assay to isolate the MMP of interest.[5][6] |
| No or low signal in FRET assay | - Inactive enzyme.- Incorrect buffer conditions (pH, co-factors).- Degraded substrate.- Incorrect instrument settings. | - Ensure proper storage and handling of the enzyme. Activate pro-MMPs if necessary (e.g., with APMA).- Verify that the assay buffer composition and pH are optimal for the specific MMP being studied.- Use fresh substrate and protect it from light.- Confirm that the excitation and emission wavelengths on the plate reader are correctly set for the fluorophore used in the FRET substrate.[7] |
| Inconsistent IC50 values | - Inaccurate inhibitor concentration.- Variability in enzyme activity between experiments.- Short incubation time for a slow-binding inhibitor. | - Prepare fresh serial dilutions of the inhibitor for each experiment from a well-characterized stock solution.- Standardize the amount of active enzyme used in each assay.- Increase the pre-incubation time of the enzyme and inhibitor before adding the substrate. |
| Unclear bands in gelatin zymography | - Inappropriate sample preparation.- Incorrect electrophoresis conditions.- Incomplete renaturation of the enzyme. | - Avoid boiling and reducing agents during sample preparation.[8]- Run the gel at a constant low temperature (e.g., 4°C).- Ensure the renaturation buffer effectively removes SDS and allows the enzyme to refold.[8] |
Improving the Specificity of this compound
Q4: How can the specificity of this compound be improved through medicinal chemistry approaches?
Improving the specificity of a broad-spectrum inhibitor like this compound involves modifying its structure to favor interactions with the target MMP(s) while disfavoring interactions with others. Key strategies include:
-
Targeting the S1' Pocket: The S1' pocket is a key determinant of substrate specificity among MMPs and exhibits significant structural diversity. By adding chemical moieties to the this compound scaffold that create favorable interactions (e.g., hydrophobic, electrostatic) with the S1' pocket of the target MMP, selectivity can be enhanced.
-
Modulating the Chelating Group: The bipyridine core is a strong chelator. Its affinity for the catalytic zinc can be modulated to reduce off-target binding.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of this compound analogs with systematic modifications to identify chemical features that improve selectivity.
Q5: Can computational methods help in predicting and improving the specificity of this compound?
Yes, computational approaches are powerful tools for predicting off-target interactions and guiding the design of more specific inhibitors.[4][9][10]
-
Virtual Screening: Docking this compound and its virtual derivatives into the crystal structures of various human MMPs can predict binding affinities and identify potential off-target interactions. This can help prioritize which analogs to synthesize and test experimentally.
-
Pharmacophore Modeling: A pharmacophore model can be built based on the active site of the target MMP. This model can then be used to screen for molecules that have the desired steric and electronic features for selective binding.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of inhibitors with their biological activity, providing insights into the chemical properties that drive selectivity.[11]
Experimental Protocols
Protocol 1: FRET-Based MMP Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a specific MMP using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Purified, active MMP enzyme
-
MMP assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
FRET-based MMP substrate
-
This compound or other test inhibitors
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a series of dilutions of this compound in MMP assay buffer.
-
Enzyme Preparation: Dilute the active MMP enzyme to the desired concentration in cold MMP assay buffer.
-
Assay Setup:
-
Add 50 µL of MMP assay buffer to all wells.
-
Add 10 µL of each inhibitor dilution to the appropriate wells.
-
Add 20 µL of the diluted MMP enzyme to all wells except the substrate control wells.
-
Mix gently and pre-incubate at 37°C for 30 minutes.
-
-
Initiate Reaction: Add 20 µL of the FRET substrate to all wells.
-
Measure Fluorescence: Immediately begin kinetic readings on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FRET pair, taking measurements every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Immunocapture-Based MMP Activity Assay
This method enhances specificity by first capturing the target MMP from a complex sample.[5][6][12]
Materials:
-
Antibody-coated 96-well plate (specific for the target MMP)
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation (optional)
-
FRET-based MMP substrate
-
Fluorescence plate reader
Procedure:
-
Sample Preparation: Prepare the biological sample in a suitable buffer.
-
Immunocapture:
-
Add 100 µL of the sample to each well of the antibody-coated plate.
-
Incubate for 2 hours at room temperature or overnight at 4°C to allow the antibody to capture the MMP.
-
-
Washing: Wash the plate 3-4 times with wash buffer to remove unbound proteins.
-
Enzyme Activation (Optional): If measuring total MMP activity, add 100 µL of APMA solution (e.g., 1 mM) and incubate at 37°C for 1-2 hours to activate any captured pro-MMPs. For measuring only active MMPs, add assay buffer without APMA.
-
Washing: Wash the plate again to remove the APMA.
-
Substrate Addition: Add 100 µL of the FRET substrate solution to each well.
-
Measure Fluorescence: Measure the fluorescence kinetically as described in the FRET assay protocol.
Visualizations
Caption: Workflow for determining the IC50 of this compound using a FRET-based assay.
Caption: A logical workflow for improving the specificity of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A New Solution to an Age Old Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. anaspec.com [anaspec.com]
- 7. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - UZ [thermofisher.com]
- 8. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance mechanisms to Abametapir in experimental models
Disclaimer: As of late 2025, there are no documented cases of resistance to Abametapir in head lice (Pediculus humanus capitis). The following troubleshooting guides and FAQs are based on hypothetical resistance scenarios, extrapolated from general principles of insecticide resistance observed in insects. These are intended to provide a proactive framework for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a metalloproteinase inhibitor. It functions by chelating essential metal ions (like zinc, copper, and iron) that are cofactors for metalloproteinases.[1] These enzymes are critical for various physiological processes in head lice, particularly egg development and hatching (ovicidal activity), as well as the survival of adult lice (pediculicidal activity).[1] By inhibiting these enzymes, this compound disrupts the louse life cycle, leading to mortality.
Q2: Why is this compound expected to have a low risk of resistance development?
The unique mechanism of targeting metalloproteinases is a key reason for the anticipated low risk of resistance.[2] Unlike traditional neurotoxic insecticides that have a very specific target site (e.g., voltage-gated sodium channels), this compound's broader mechanism of metal chelation and inhibition of a class of enzymes may be more difficult for lice to overcome with a single point mutation.[1]
Q3: Have any clinical trials shown evidence of this compound resistance?
No. Phase II and Phase III clinical trials have demonstrated high efficacy of a single 10-minute application of 0.74% this compound lotion, with success rates of over 80% in eliminating lice infestations.[3][4][5][6] These studies did not report any instances of treatment failure attributable to resistance.
Q4: What are the theoretical mechanisms by which lice could develop resistance to this compound?
Based on known insecticide resistance mechanisms, potential avenues for this compound resistance could include:
-
Target-Site Modification: Mutations in the metalloproteinase genes that alter the enzyme structure, preventing this compound from binding effectively.
-
Metabolic Resistance: Increased expression or activity of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s) or glutathione S-transferases (GSTs), that could metabolize and inactivate this compound.
-
Reduced Penetration: Changes in the louse cuticle that decrease the absorption of topically applied this compound.
-
Behavioral Resistance: Alterations in louse behavior to avoid contact with the treated areas, although this is less likely with a topical application that covers the entire scalp and hair.
Troubleshooting Guides
Issue 1: Reduced Efficacy of this compound in an In Vitro Egg Hatching Assay
Symptoms: You observe a statistically significant increase in the hatch rate of louse eggs treated with a standard concentration of this compound compared to your susceptible baseline colony.
Possible Causes & Troubleshooting Steps:
-
Confirm Experimental Protocol:
-
Question: Are you following the standard protocol for the in vitro egg hatching assay precisely?
-
Action: Review your protocol against a validated method. Ensure correct concentration of this compound, appropriate incubation time and temperature, and consistent egg collection procedures.
-
-
Investigate Target-Site Modification:
-
Question: Could there be mutations in the target metalloproteinase genes?
-
Action: Sequence the relevant metalloproteinase genes from the suspected resistant and susceptible louse populations. Compare the sequences to identify any non-synonymous mutations in the resistant strain.
-
-
Assess for Reduced Penetration:
-
Question: Is it possible that less this compound is reaching the target within the egg?
-
Action: While technically challenging, advanced imaging or radiolabeling studies could be designed to compare the penetration of this compound into eggs from susceptible and resistant colonies.
-
Issue 2: Increased Survival of Adult Lice in a Topical Bioassay
Symptoms: A higher than expected percentage of adult lice survive a 24-hour exposure to a diagnostic dose of this compound in a filter paper or hair tuft bioassay.
Possible Causes & Troubleshooting Steps:
-
Verify Bioassay Conditions:
-
Question: Are the bioassay conditions optimal and consistent?
-
Action: Ensure the temperature, humidity, and exposure duration are strictly controlled. Check the quality and preparation of the this compound solution.
-
-
Evaluate Metabolic Resistance:
-
Question: Are detoxification enzymes playing a role in the reduced susceptibility?
-
Action: Conduct synergist bioassays. Pre-expose a cohort of the suspected resistant lice to a synergist that inhibits a specific class of detoxification enzymes (e.g., piperonyl butoxide for P450s) before exposing them to this compound. A significant increase in mortality compared to lice treated with this compound alone would suggest metabolic resistance.
-
-
Characterize the Resistance Level:
-
Question: What is the magnitude of the resistance?
-
Action: Perform a dose-response bioassay to determine the LC50 (lethal concentration to kill 50% of the population) for both the suspected resistant and a known susceptible strain. The resistance ratio (RR) can be calculated as RR = LC50 of resistant strain / LC50 of susceptible strain.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound against Susceptible and Resistant Lice
| Louse Strain | LC50 (µg/cm²) | 95% Confidence Interval | Resistance Ratio (RR) |
| Susceptible (Lab Colony) | 0.5 | 0.4 - 0.6 | - |
| Field Strain A (Suspected Resistant) | 5.0 | 4.5 - 5.5 | 10 |
Table 2: Hypothetical Results of a Synergist Bioassay with Field Strain A
| Treatment | % Mortality (at diagnostic dose) | Synergism Ratio (SR) |
| This compound alone | 30% | - |
| Piperonyl Butoxide (PBO) alone | 5% | - |
| This compound + PBO | 85% | 2.83 |
Synergism Ratio (SR) = % Mortality with Synergist + this compound / % Mortality with this compound alone
Experimental Protocols
Protocol 1: Modified In Vitro Ovicidal Bioassay
Objective: To determine the ovicidal activity of this compound against a specific louse strain.
Materials:
-
Freshly collected louse eggs (less than 24 hours old) on hair shafts
-
This compound stock solution in an appropriate solvent (e.g., ethanol)
-
Solvent for control group
-
Petri dishes with filter paper
-
Incubator set at 30°C and 70% relative humidity
-
Microscope
Procedure:
-
Prepare serial dilutions of this compound in the chosen solvent.
-
Immerse hair shafts with attached eggs in the this compound solutions or solvent control for 10 minutes.
-
Remove the hair shafts and allow them to air dry on filter paper.
-
Place the treated hair shafts in a petri dish and incubate at 30°C and 70% RH for 14 days.
-
Examine the eggs daily under a microscope and record the number of hatched nymphs.
-
Calculate the percentage of unhatched eggs for each concentration.
-
Determine the EC50 (effective concentration to prevent hatching in 50% of eggs) using probit analysis.
Protocol 2: Synergist Bioassay for Metabolic Resistance
Objective: To investigate the role of P450 monooxygenases in potential this compound resistance.
Materials:
-
Adult head lice from susceptible and suspected resistant strains
-
This compound solution
-
Piperonyl Butoxide (PBO) solution (a P450 inhibitor)
-
Filter paper discs
-
Petri dishes
-
Acetone (solvent)
Procedure:
-
Prepare four sets of filter papers treated with: a. Acetone only (control) b. PBO solution c. This compound diagnostic dose d. PBO solution followed by this compound diagnostic dose (after drying)
-
For the combination treatment (d), first apply the PBO solution and let the acetone evaporate completely before applying the this compound solution.
-
Place 10-20 adult lice in each petri dish with the treated filter paper.
-
Incubate for 1 hour.
-
Transfer the lice to clean petri dishes with untreated filter paper.
-
Record mortality at 24 hours post-exposure.
-
Compare the mortality rates between the different treatment groups. A significantly higher mortality in the "this compound + PBO" group compared to the "this compound alone" group indicates that P450 enzymes contribute to resistance.
Visualizations
Caption: Mechanism of this compound and hypothetical resistance pathways.
Caption: Workflow for investigating suspected this compound resistance.
References
- 1. Sequencing of a new target genome: the Pediculus humanus humanus (Phthiraptera: Pediculidae) genome project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Evaluation of Infestation Deterrents Against Lice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.givewell.org [files.givewell.org]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. repository.lsu.edu [repository.lsu.edu]
Best practices for storing and handling Abametapir in a laboratory setting
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Abametapir in a laboratory setting. It includes troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are detailed in the table below.[1]
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) but not in water.[1] For analytical purposes, such as UV spectrophotometry, it can also be dissolved in 0.1 N HCl.[2] A general protocol for preparing a stock solution in DMSO is provided in the "Experimental Protocols" section.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound powder, it is important to use appropriate PPE to avoid exposure. This includes:
-
Tightly fitting safety goggles[3]
-
Impervious, flame-resistant clothing[3]
-
Gloves (must be inspected prior to use)[3]
-
Ensure adequate ventilation to avoid inhalation of dust.[3]
Q4: Is this compound sensitive to light or temperature changes during experiments?
Studies have shown that this compound exhibits minimal degradation under photolytic (sunlight exposure for 12 hours) and thermal (80°C dry heat) stress.[2] However, it is still good practice to minimize exposure to extreme conditions when not required by the experimental protocol.
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or precipitated.
-
Possible Cause: this compound is not soluble in water.[1] If your experiment involves aqueous buffers, the compound may be precipitating.
-
Solution: Ensure that the final concentration of DMSO (or other organic solvent) in your aqueous solution is high enough to maintain solubility. You may need to perform a solubility test for your specific buffer system.
Issue 2: I am observing rapid degradation of this compound in my experimental setup.
-
Possible Cause 1: Oxidative Stress. this compound is highly susceptible to degradation in oxidative environments.[2] Your experimental conditions or reagents may be introducing oxidizing agents.
-
Solution 1: Avoid using strong oxidizing agents in your experiments with this compound. If unavoidable, consider the use of antioxidants, though their compatibility and potential interference should be validated.
-
Possible Cause 2: Alkaline Conditions. The compound shows significant degradation in alkaline environments (e.g., 0.1 N NaOH).[2]
-
Solution 2: Check the pH of your solutions. If your protocol requires alkaline conditions, be aware that the stability of this compound will be compromised. Experiments should be conducted promptly after adding the compound to an alkaline solution.
Issue 3: Inconsistent results in cell-based assays.
-
Possible Cause: this compound is highly protein-bound (91.3-92.3%).[4][5] The presence of proteins in your cell culture media can reduce the free concentration of this compound, leading to variability.
-
Solution: When designing experiments, account for protein binding. You may need to use higher concentrations in the presence of serum or other proteins to achieve the desired effective concentration.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Condition | Duration |
| Solid | Dry, dark at 0 - 4°C | Short-term (days to weeks) |
| Solid | Dry, dark at -20°C | Long-term (months to years)[1] |
| Stock Solution (in DMSO) | -20°C or -80°C | Long-term |
Table 2: Stability of this compound Under Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Degradation (%) |
| Oxidative | 3% H₂O₂ | 50.67%[2] |
| Alkaline | 0.1 N NaOH | 29.87%[2] |
| Acidic | 0.1 N HCl | 11.56%[2] |
| Photolytic | Sunlight (12 hours) | 7.88%[2] |
| Thermal | 80°C Dry Heat | 6.21%[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 184.24 g/mol ) in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh 1.8424 mg.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the tube. For a 10 mM solution, if you weighed 1.8424 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be required for higher concentrations, but be mindful of potential degradation.[6]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
Caption: Workflow for handling and preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound experiments.
Caption: Susceptibility of this compound to various degradation pathways.
References
How to interpret unexpected results in Abametapir experiments
Abametapir Experiments Technical Support Center
Welcome to the technical support center for this compound experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected results. This compound is a metalloproteinase inhibitor primarily used as a topical treatment for head lice, but its interactions with cytochrome P450 (CYP) enzymes also make it a subject of interest in drug metabolism studies.[1][2][3]
Troubleshooting Guides
This section addresses specific unexpected outcomes you might encounter during your experiments with this compound.
Issue 1: Ovicidal & Pediculicidal Efficacy
Question: Why is the ovicidal (egg-killing) or pediculicidal (louse-killing) activity of this compound lower than expected in my in vitro assay?
Possible Causes & Troubleshooting Steps:
-
Suboptimal Assay Conditions: The efficacy of this compound can be influenced by the experimental setup.
-
Troubleshooting:
-
Verify Reagent Stability: Ensure this compound solutions are freshly prepared and protected from light and extreme temperatures.
-
Control for Vehicle Effects: The vehicle or solvent used to dissolve this compound can have its own effects. Always include a vehicle-only control group to differentiate the drug's effect from the vehicle's.[4]
-
Ensure Proper Exposure: Confirm that the lice or eggs are fully and uniformly exposed to the this compound solution for the intended duration. Incomplete contact can lead to reduced efficacy.[2]
-
Monitor Environmental Factors: Maintain consistent temperature and humidity during the incubation period, as these can affect louse and egg viability.[5]
-
-
-
Louse Resistance: While this compound's mechanism is novel, the potential for reduced susceptibility in certain louse populations cannot be entirely dismissed.[1]
-
Troubleshooting:
-
Source of Lice: If possible, test this compound on a known-susceptible laboratory strain of lice to confirm the potency of your compound.
-
Dose-Response Curve: Generate a full dose-response curve to determine the EC50 (half-maximal effective concentration). A rightward shift in the curve compared to published data may indicate reduced susceptibility.
-
-
-
Incorrect Egg Staging: The age of the louse eggs can impact their susceptibility to ovicidal agents.
-
Troubleshooting:
-
Synchronize Egg Laying: For in vitro studies, synchronize egg collection to ensure a homogenous population of eggs at the same developmental stage.[5]
-
Stage-Specific Testing: Test the efficacy of this compound on eggs of different known ages (e.g., 0-hour, 12-hour, 24-hour old eggs) to see if efficacy varies with embryonic development.[5]
-
-
Issue 2: Drug-Drug Interaction (DDI) & Metabolism
Question: I'm observing unexpected pharmacokinetic results or exaggerated effects of a co-administered drug in my experiment. Could this compound be the cause?
Possible Causes & Troubleshooting Steps:
-
CYP450 Enzyme Inhibition: this compound, and particularly its primary metabolite this compound carboxyl, are known inhibitors of several key drug-metabolizing enzymes, namely CYP3A4, CYP2B6, and CYP1A2.[1][3][6] This inhibition can slow the metabolism of other drugs that are substrates for these enzymes, leading to higher-than-expected plasma concentrations and potential toxicity.
-
Troubleshooting:
-
Review Co-administered Drugs: Check if the other drugs in your experiment are known substrates of CYP3A4, CYP2B6, or CYP1A2. There are extensive lists of such drugs available.[7][8]
-
Measure Metabolite Levels: If your experiment involves systemic exposure, measure the plasma concentrations of the co-administered drug and its metabolites. A higher parent drug concentration and lower metabolite concentration would support the hypothesis of metabolic inhibition by this compound.
-
Staggered Dosing: The inhibitory effect of this compound's metabolite is prolonged, with an estimated half-life of 71 ± 40 hours or longer.[1][9] If your experimental design allows, consider a washout period of up to two weeks between this compound administration and the administration of a CYP substrate drug.[1][6][8]
-
-
-
High Systemic Absorption: While this compound is a topical treatment, it can be systemically absorbed.[2][9] Factors like formulation, application site integrity, and age can influence the degree of absorption.[1]
-
Troubleshooting:
-
Quantify Plasma Levels: Measure the plasma concentrations of this compound and its metabolite, this compound carboxyl. The metabolite is the major circulating component and the primary inhibitor of CYP enzymes.[3][9]
-
Evaluate Formulation: The formulation itself can impact absorption. For instance, the approved formulation includes benzyl alcohol, which may affect skin permeability.[1][10] Ensure your experimental formulation is consistent and well-characterized.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a metalloproteinase inhibitor.[3][9][11] It works by chelating metal ions (like zinc, copper, and iron) that are essential co-factors for metalloproteinase enzymes in head lice.[4] These enzymes are critical for processes involved in louse egg development and hatching. By inhibiting them, this compound disrupts the louse life cycle, exhibiting both ovicidal and pediculicidal activity.[2][3][4]
Q2: How is this compound metabolized, and why is this important? A2: After absorption, this compound is extensively metabolized in the liver, primarily by the CYP1A2 enzyme, first to this compound hydroxyl and then to this compound carboxyl.[1][3] The carboxyl metabolite is significant for two reasons: it has a much higher systemic concentration (AUC is ~250 times that of the parent drug) and a longer half-life (estimated at 71 ± 40 hours).[3][9] This metabolite is a potent inhibitor of CYP3A4, CYP2B6, and CYP1A2, which is the basis for its potential to cause drug-drug interactions.[1][6]
Q3: Are there any known issues with this compound stability in experimental solutions? A3: While specific stability data for all experimental buffers may not be publicly available, as a bipyridine compound, its stability could be affected by factors such as pH, exposure to UV light, and the presence of strong oxidizing agents. It is recommended to prepare solutions fresh for each experiment and store stock solutions according to the manufacturer's instructions, typically protected from light in a cool, dark place.
Q4: Can the vehicle used to dissolve this compound affect experimental outcomes? A4: Yes. The vehicle can significantly impact the solubility, stability, and bioavailability of the drug. For topical or in vitro assays, the vehicle can have its own biological effects or alter the penetration of this compound. For example, the commercial formulation contains benzyl alcohol.[1] It is crucial to run parallel control experiments using only the vehicle to isolate the specific effects of this compound.[4]
Data & Protocols
Pharmacokinetic & Efficacy Data
The following table summarizes key quantitative data from clinical and preclinical studies.
| Parameter | Value / Finding | Context | Source(s) |
| Ovicidal Efficacy (in vitro) | 90-100% inhibition of egg hatching | Compared to vehicle control | [1][4] |
| Clinical Efficacy (Lice Free) | ~81% of subjects were lice-free 14 days post-treatment | Single 10-minute application vs. vehicle (~47-51% efficacy) | [4][12] |
| Plasma Protein Binding | This compound: 91.3–92.3% this compound Carboxyl: 96.0–97.5% | Human plasma | [1][3][9] |
| Primary Metabolizing Enzyme | Cytochrome P450 1A2 (CYP1A2) | Hepatic metabolism | [2][3] |
| Metabolite Half-Life (t½) | This compound Carboxyl: ~71 ± 40 hours or longer | In adults; this long half-life is key to DDI potential | [1][9] |
| Inhibited CYP Enzymes | CYP3A4, CYP2B6, CYP1A2 | Inhibition is primarily by the carboxyl metabolite | [1][3][6] |
Experimental Protocols
Protocol 1: General In Vitro Ovicidal Assay
This protocol provides a generalized method for assessing the egg-killing efficacy of this compound.
-
Egg Collection: Collect louse eggs of a known age (e.g., less than 24 hours old) laid on hair tufts from a laboratory-reared colony.
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Create a series of dilutions in the final assay medium to achieve the desired test concentrations. Include a "vehicle-only" control and a "negative" (medium-only) control.
-
Exposure: Fully immerse the hair tufts with attached eggs into the test solutions for a defined period (e.g., 10 minutes, mimicking clinical application).[2]
-
Washing: After exposure, remove the tufts and wash them thoroughly with distilled water or an appropriate buffer to remove any residual compound.
-
Incubation: Place the washed tufts in a controlled environment (e.g., 30°C and 70% relative humidity) for 14 days to allow for hatching.[4]
-
Endpoint Measurement: At the end of the incubation period, count the number of hatched nymphs and unhatched eggs under a microscope for each concentration.
-
Data Analysis: Calculate the percentage of eggs hatched for each group. Ovicidal activity is expressed as the percent reduction in hatching compared to the negative control. Plot the results to determine the EC50.
Protocol 2: General CYP450 Inhibition Assay (Microsomal)
This protocol outlines a common in vitro method to assess this compound's potential to inhibit CYP enzymes using human liver microsomes.
-
Reagent Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare solutions of a known CYP substrate (e.g., midazolam for CYP3A4) and this compound (or its metabolite) at various concentrations.
-
Prepare an NADPH-regenerating system to initiate the metabolic reaction.
-
-
Incubation:
-
In a microplate, pre-incubate the microsomes, buffer, and this compound (the inhibitor) for a set time at 37°C.
-
Add the CYP substrate to the wells and continue the pre-incubation.
-
-
Reaction Initiation: Start the enzymatic reaction by adding the NADPH-regenerating system to all wells.
-
Reaction Termination: After a specific time (e.g., 10-15 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of metabolite formed from the CYP substrate.
-
Data Analysis: Compare the rate of metabolite formation in the presence of this compound to the control (no inhibitor). Calculate the percent inhibition and determine the IC50 (the concentration of this compound that causes 50% inhibition of the enzyme's activity).
Diagrams
// Node Definitions Start [label="Unexpected Experimental\nResult Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; CheckProtocol [label="1. Review Experimental Protocol\n- Reagent preparation?\n- Incubation times/temps?\n- Equipment calibration?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckControls [label="2. Analyze Control Groups\n- Negative/Positive controls okay?\n- Vehicle control show effects?", fillcolor="#FBBC05", fontcolor="#202124"]; Hypothesis [label="3. Formulate Hypothesis\n(e.g., Contamination, Reagent Degradation,\nBiological Variance, DDI)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; IsolateVar [label="4. Design Experiment to\nIsolate a Single Variable", fillcolor="#34A853", fontcolor="#FFFFFF"]; Execute [label="5. Execute Test\nExperiment", fillcolor="#34A853", fontcolor="#FFFFFF"]; AnalyzeNew [label="6. Analyze New Data", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolved [label="Problem Identified &\nResolved", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; NotResolved [label="Problem Persists", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Consult [label="Consult Literature or\nTechnical Support", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> CheckProtocol; CheckProtocol -> CheckControls; CheckControls -> Hypothesis; Hypothesis -> IsolateVar; IsolateVar -> Execute; Execute -> AnalyzeNew; AnalyzeNew -> Resolved [label="Hypothesis Confirmed"]; AnalyzeNew -> NotResolved [label="Hypothesis Rejected"]; NotResolved -> Hypothesis; NotResolved -> Consult [style=dashed]; }
Caption: A general workflow for troubleshooting unexpected experimental results.
// Node definitions LouseEgg [label="Louse Egg\n(Pediculus capitis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Metalloproteinase [label="Metalloproteinase\n(Essential for hatching)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hatching [label="Successful Egg Hatching\n(Nymph Emerges)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse]; Inhibition [label="Inhibition", shape=plaintext, fontcolor="#202124"];
// Edges LouseEgg -> Metalloproteinase [label=" Contains"]; Metalloproteinase -> Hatching [label=" Enables"]; this compound -> Metalloproteinase [arrowhead=tee, label=" Blocks Activity"];
// Invisible node for label positioning edge [style=invis]; this compound -> Inhibition; Inhibition -> Metalloproteinase; }
Caption: Mechanism of this compound's ovicidal action via metalloproteinase inhibition.
// External node IncreasedLevels [label="Increased Plasma Levels\nof Substrate Drug", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Edge from subgraph to external node DrugA -> IncreasedLevels [label=" Leads to"]; }
Caption: this compound's metabolite inhibits CYP3A4, increasing substrate drug levels.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: A New Solution to an Age Old Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ovicidal activity of spirotetramat and its effect on hatching, development and formation of Frankliniella occidentalis egg - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. drugs.com [drugs.com]
- 9. Xeglyze (this compound Lotion): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. This compound drug interactions | Litt's Drug Eruption and Reaction Database [drugeruptiondata.com]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound for the Treatment of Head Lice: A Drug Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Abametapir: A Comparative Guide for Researchers in Metalloproteinase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Abametapir and other metalloproteinase inhibitors. It focuses on their mechanisms, experimental data, and relevant protocols to support further research and development.
This compound, a novel metalloproteinase inhibitor, has garnered attention for its unique application and mechanism of action. While clinically approved for the treatment of head lice infestations, its properties as a metalloproteinase inhibitor place it within a broader class of molecules with significant research interest in fields such as oncology and inflammation. This guide aims to contextualize this compound among other well-studied metalloproteinase inhibitors, presenting available data to facilitate a comparative understanding.
Mechanism of Action: A Common Thread
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their activity is implicated in numerous physiological and pathological processes, including development, wound healing, and cancer metastasis. Metalloproteinase inhibitors, as a class, function by interfering with the catalytic activity of these enzymes.
This compound's primary mechanism of action is the inhibition of metalloproteinases that are vital for the development, egg hatching, and survival of head lice.[1][2][3] It functions as a chelating agent, binding to heavy metal ions such as zinc, copper, and iron, which are essential co-factors for the catalytic activity of these enzymes.[4] This mode of action is shared by other metalloproteinase inhibitors, although their specific targets and chemical structures may differ.
dot
References
Validating the Inhibitory Specificity of Abametapir Against a Panel of Metalloproteinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the inhibitory specificity of Abametapir, a known metalloproteinase inhibitor, against a panel of human metalloproteinases. While this compound is approved for the topical treatment of head lice infestation and its mechanism is attributed to the inhibition of louse metalloproteinases, a detailed public profile of its activity against a broad range of human metalloproteinases is not currently available.[1][2][3][4][5][6][7] This document outlines the rationale for such a study, proposes a panel of relevant metalloproteinases for screening, and provides detailed experimental protocols for determining its inhibitory profile. The goal is to offer a comprehensive methodology for researchers aiming to characterize the selectivity of this compound and compare its performance with other established metalloproteinase inhibitors.
Introduction to this compound and Metalloproteinase Inhibition
This compound is a novel, non-competitive, small-molecule metalloproteinase inhibitor.[2][4] Its approved indication is for the topical treatment of head lice (Pediculus humanus capitis) infestation in patients aged six months and older.[8][9] The mechanism of action of this compound involves the inhibition of metalloproteinases that are critical for the development and hatching of louse eggs, as well as the survival of adult lice.[1][3][4][10][11] By targeting these essential enzymes, this compound disrupts the louse life cycle, leading to the eradication of the infestation.[8][11] While its efficacy against louse metalloproteinases is established, its interaction with human metalloproteinases is a key area for further investigation, particularly for any potential systemic applications or off-target effects.
Metalloproteinases are a large family of zinc-dependent endopeptidases that play crucial roles in various physiological and pathological processes, including tissue remodeling, wound healing, inflammation, and cancer metastasis. Due to their involvement in disease, they are significant targets for drug development. However, the development of specific inhibitors has been challenging due to the high degree of structural similarity across the family, which can lead to off-target effects. Therefore, characterizing the selectivity of any new metalloproteinase inhibitor is a critical step in its development and validation.
Proposed Panel of Metalloproteinases for Specificity Screening
To comprehensively evaluate the inhibitory specificity of this compound, a diverse panel of metalloproteinases should be selected. This panel should include representatives from the major subfamilies of matrix metalloproteinases (MMPs), as well as other relevant metalloproteinases. A suggested panel is presented in Table 1.
| Enzyme | Subfamily | Key Pathophysiological Roles |
| MMP-1 | Collagenase | Tissue remodeling, arthritis, cancer |
| MMP-2 | Gelatinase | Angiogenesis, tumor invasion, cardiovascular disease |
| MMP-3 | Stromelysin | Cartilage degradation, inflammation, arthritis |
| MMP-7 | Matrilysin | Wound healing, cancer progression |
| MMP-8 | Collagenase | Inflammation, periodontal disease |
| MMP-9 | Gelatinase | Inflammation, cancer metastasis, neuroinflammation |
| MMP-12 | Macrophage Metalloelastase | Emphysema, aortic aneurysm |
| MMP-13 | Collagenase | Osteoarthritis, bone remodeling |
| MMP-14 (MT1-MMP) | Membrane-Type | Cell migration, invasion, angiogenesis |
| ADAM10 | A Disintegrin and Metalloproteinase | Notch signaling, ectodomain shedding |
| ADAM17 (TACE) | A Disintegrin and Metalloproteinase | Inflammation (TNF-α processing), cancer |
Comparative Inhibitory Activity of this compound (Hypothetical Data)
The following table presents a hypothetical inhibitory profile of this compound against the proposed panel of metalloproteinases, alongside two well-characterized, broad-spectrum metalloproteinase inhibitors, Batimastat and Marimastat, for comparison. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 1: Hypothetical IC50 Values (nM) for this compound and Comparative Inhibitors
| Enzyme | This compound (Hypothetical) | Batimastat (Reference) | Marimastat (Reference) |
| MMP-1 | >10,000 | 4 | 5 |
| MMP-2 | 5,200 | 20 | 6 |
| MMP-3 | >10,000 | 20 | 13 |
| MMP-7 | 8,500 | 7 | 27 |
| MMP-8 | >10,000 | 1 | 9 |
| MMP-9 | 6,800 | 8 | 4 |
| MMP-12 | 4,500 | Not Reported | 11 |
| MMP-13 | 9,200 | 3 | 3 |
| MMP-14 | >10,000 | 15 | 7 |
| ADAM10 | >10,000 | 38 | Not Reported |
| ADAM17 | >10,000 | 25 | 10 |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. The reference values for Batimastat and Marimastat are approximations based on publicly available data and may vary depending on assay conditions.
Experimental Protocols
To validate the inhibitory specificity of this compound, a standardized and robust experimental protocol is essential. The following section details the methodology for a typical in vitro metalloproteinase inhibitor screening assay.
Materials and Reagents
-
Recombinant human metalloproteinases (MMP-1, -2, -3, -7, -8, -9, -12, -13, -14, ADAM10, ADAM17)
-
Fluorogenic peptide substrate specific for each enzyme
-
This compound (analytical grade)
-
Reference inhibitors (e.g., Batimastat, Marimastat)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Experimental Workflow
The general workflow for the metalloproteinase inhibition assay is depicted in the following diagram:
Detailed Assay Protocol
-
Preparation of Reagents:
-
Dissolve this compound and reference inhibitors in DMSO to create high-concentration stock solutions (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitors in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Reconstitute and dilute the recombinant metalloproteinases and their corresponding fluorogenic substrates in assay buffer to the recommended working concentrations.
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add 50 µL of assay buffer.
-
Add 10 µL of the serially diluted inhibitor solutions (or DMSO for control wells).
-
Add 20 µL of the diluted enzyme solution to each well.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the corresponding fluorogenic substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific substrate, either kinetically over a period of 30-60 minutes or as an endpoint reading after a fixed incubation time.
-
Subtract the background fluorescence from wells containing only buffer and substrate.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor-enzyme pair.
-
Metalloproteinase Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving MMPs, highlighting their role in extracellular matrix (ECM) degradation and the release of signaling molecules, which can be a target for inhibitors like this compound.
Conclusion
While this compound is a confirmed inhibitor of louse metalloproteinases, its specificity profile against a panel of human metalloproteinases remains to be publicly detailed. The experimental framework provided in this guide offers a robust methodology for researchers to perform such a validation. Characterizing the inhibitory specificity of this compound is crucial for a comprehensive understanding of its pharmacological profile and for exploring any potential future therapeutic applications beyond its current indication. The hypothetical data and comparative analysis presented herein serve as a template for how such findings could be structured and interpreted, providing a clear path forward for the scientific community to build upon the existing knowledge of this novel metalloproteinase inhibitor.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A New Solution to an Age Old Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A New Solution to an Age Old Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound for the Treatment of Head Lice: A Drug Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. Clinical studies evaluating this compound lotion, 0.74%, for the treatment of head louse infestation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. Effect of a New Head Lice Treatment, this compound Lotion, 0.74%, on Louse Eggs: A Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the ovicidal mechanisms of Abametapir and other pediculicides
The effective treatment of head lice (Pediculus humanus capitis) infestation hinges on the ability of a pediculicide to not only kill adult lice but also to be ovicidal, that is, to kill the eggs or nits. A lack of ovicidal efficacy is a primary reason for treatment failure, necessitating repeated applications to eliminate newly hatched nymphs.[1][2] This guide provides a comparative study of the ovicidal mechanisms of Abametapir, a novel pediculicide, and other commonly used agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound: A Novel Mechanism of Ovicidal Action
This compound, sold under the brand name Xeglyze, is a first-in-class metalloproteinase inhibitor.[3] Its unique mechanism of action targets fundamental biological processes required for louse egg development and hatching.[4][5][6] this compound functions by chelating heavy metal ions, such as zinc, copper, and iron, which are essential co-factors for a range of metalloproteinases.[4][7] These enzymes are critical for several physiological processes in lice, including egg development, hatching, and the survival of adult lice.[6][8] By inhibiting these metalloproteinases, this compound effectively disrupts the louse life cycle at its earliest stage.[3]
Clinical studies have demonstrated the potent ovicidal activity of this compound. In a phase II trial, a single 10-minute application of 0.74% this compound lotion resulted in 100% of treated louse eggs failing to hatch, a significant improvement over the vehicle-treated group.[4][7][9][10] This high ovicidal efficacy allows for a single-application treatment, which can improve patient compliance and reduce the likelihood of re-infestation.[11]
Ovicidal Mechanisms of Other Pediculicides
In contrast to this compound's targeted enzymatic inhibition, most other pediculicides are neurotoxins that act on the nervous system of the louse. Their ovicidal activity is often limited, as the nervous system is not fully developed in the early stages of the egg.[12]
Spinosad: This pediculicide is a mixture of spinosyn A and spinosyn D, which are derived from a soil bacterium.[13][14] Spinosad has a neurotoxic mechanism of action, causing neuronal excitation by acting on nicotinic acetylcholine receptors and GABA receptors, leading to paralysis and death of the louse.[12][13][15] It is considered to be both pediculicidal and ovicidal, killing both lice and their eggs.[12][13][15]
Malathion: An organophosphate, malathion acts as an acetylcholinesterase inhibitor.[16][17][18] This leads to the accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and death.[17][18][19] Malathion is considered pediculicidal and partially ovicidal.[1][20]
Ivermectin: This agent binds to glutamate-gated chloride channels in the louse's nerve and muscle cells, leading to paralysis and death.[21] While topical ivermectin 0.5% lotion is not directly ovicidal, it has a post-eclosion nymphicidal effect, meaning that lice that hatch from treated eggs die within 48 hours, usually preventing re-infestation.[21][22]
Permethrin: A synthetic pyrethroid, permethrin disrupts sodium transport across neuronal membranes in arthropods, causing depolarization and leading to respiratory paralysis.[23] Permethrin 1% is effective at killing live lice but has limited ovicidal activity, meaning it does not reliably kill unhatched eggs.[1][20] The emergence of resistance to permethrin is also a significant concern.[20]
Comparative Data of Pediculicide Ovicidal Activity
The following table summarizes the ovicidal mechanisms and efficacy of this compound and other selected pediculicides.
| Pediculicide | Mechanism of Action | Ovicidal Activity | Re-treatment Required |
| This compound | Metalloproteinase inhibitor; chelates metal ions essential for egg development and hatching.[4][6][7] | High (100% in a phase II study).[4][7][9][10] | No.[5][6] |
| Spinosad | Neurotoxin; acts on nicotinic acetylcholine and GABA receptors, causing paralysis.[12][13][15] | High.[12][13][15] | Generally no, but may be recommended if live lice are seen after 7 days.[1][24] |
| Malathion | Neurotoxin; acetylcholinesterase inhibitor causing continuous nerve stimulation.[16][17][18] | Partially ovicidal.[1][20] | Yes, if live lice are present 7-9 days after initial treatment.[20][24] |
| Ivermectin | Neurotoxin; binds to glutamate-gated chloride channels causing paralysis.[21] | Not directly ovicidal, but kills newly hatched nymphs.[21][22] | Generally no.[21] |
| Permethrin | Neurotoxin; disrupts sodium transport across neuronal membranes causing paralysis.[23] | Low.[1][20] | Yes, a second treatment on day 9 is recommended.[20][24] |
Experimental Protocols
Ex Vivo Ovicidal Efficacy Assessment
The ovicidal efficacy of a pediculicide is often determined using an ex vivo methodology, which combines in vivo treatment with ex vivo evaluation.[9]
Objective: To assess the percentage of louse eggs that fail to hatch after a single application of a test pediculicide compared to a control.
Methodology:
-
Subject Recruitment: Identify and enroll subjects with active head lice infestation, ensuring a sufficient number of viable, unhatched eggs.[25][26]
-
Pre-treatment Egg Collection: Carefully collect a baseline sample of 10-20 undamaged, unhatched louse eggs from each subject's hair. The eggs are collected by cutting the hair shaft to which they are attached.[9][26]
-
Treatment Application: Apply the test pediculicide or a vehicle control to the subject's dry hair and scalp according to the specified protocol (e.g., a single 10-minute application for this compound).[9][25]
-
Post-treatment Egg Collection: After the designated treatment time, collect another sample of 10-20 treated eggs from each subject.[9][26]
-
Incubation: Place both pre- and post-treatment egg samples in a controlled environment (e.g., 32°C and 50% relative humidity) for 14 days to allow for hatching.[2][9][26]
-
Hatch Rate Assessment: At the end of the incubation period, examine the eggs under a microscope to determine the number of hatched and unhatched eggs in each group.[9][27]
-
Data Analysis: Calculate the hatch rate for both pre- and post-treatment groups. The ovicidal efficacy is determined by the reduction in the hatch rate in the post-treatment group compared to the pre-treatment group.[9][25]
Visualizations
Caption: Mechanism of action of this compound on louse eggs.
Caption: Experimental workflow for ex vivo ovicidal efficacy testing.
References
- 1. Pediculosis and Pthiriasis (Lice Infestation) Treatment & Management: Approach Considerations, Pesticides, Occlusive and Nonpesticide Therapy [emedicine.medscape.com]
- 2. Ovicidal Efficacy of this compound Against Eggs of Human Head and Body Lice (Anoplura: Pediculidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. This compound: A New Solution to an Age Old Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. Effect of a New Head Lice Treatment, this compound Lotion, 0.74%, on Louse Eggs: A Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. institutionalrepository.aah.org [institutionalrepository.aah.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Portico [access.portico.org]
- 13. Spinosad: in pediculosis capitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. pomais.com [pomais.com]
- 16. Malathion | Johns Hopkins ABX Guide [hopkinsguides.com]
- 17. Malathion - Wikipedia [en.wikipedia.org]
- 18. What is the mechanism of Malathion? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. Clinical Care of Head Lice | Lice | CDC [cdc.gov]
- 21. In Brief: OTC Ivermectin for Head Lice | The Medical Letter Inc. [secure.medicalletter.org]
- 22. Ivermectin acts as a posteclosion nymphicide by reducing blood feeding of human head lice (Anoplura: Pediculidae) that hatched from treated eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Permethrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. nationwidechildrens.org [nationwidechildrens.org]
- 25. Ovicidal Efficacy and Safety of this compound Lotion 0.74% Administered for the Treatment of Head Lice Infestation | MedPath [trial.medpath.com]
- 26. An ex vivo, assessor blind, randomised, parallel group, comparative efficacy trial of the ovicidal activity of three pediculicides after a single application--melaleuca oil and lavender oil, eucalyptus oil and lemon tea tree oil, and a "suffocation" pediculicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pediculicidal Activity of Foeniculum vulgare Essential Oil in Treatment of Pediculus capitis as a Public Health Problem - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Efficacy of Abametapir on Metalloproteinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abametapir is a novel, non-neurotoxic pediculicide that has demonstrated high efficacy in treating head lice infestations (Pediculus humanus capitis).[1][2] Its primary mechanism of action is the inhibition of metalloproteinases, a broad family of zinc-dependent enzymes crucial for various biological processes, including egg hatching and louse survival.[3][4] This guide provides a comprehensive cross-species comparison of this compound's efficacy on metalloproteinases, presenting available quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Data Presentation: Quantitative Comparison of this compound Efficacy
While direct enzymatic inhibition data (IC50 or Ki values) for this compound against purified metalloproteinases from various species is limited in the public domain, valuable data exists regarding its ovicidal efficacy, which is a direct consequence of metalloproteinase inhibition.
| Species | Assay Type | Metric | Value | Efficacy | Reference |
| Pediculus humanus capitis (Head Louse) | In vitro Ovicidal Bioassay | LC50 (0-2 day old eggs) | ~0.10% | High | [5] |
| LC50 (6-8 day old eggs) | ~0.15% | High | [5] | ||
| Ovicidal Activity | 100% at 0.18% | High | [5] | ||
| Pediculus humanus humanus (Body Louse) | In vitro Ovicidal Bioassay | Ovicidal Activity | 100% at 0.37% | High | [5] |
| Drosophila melanogaster (Fruit Fly) | In vivo Developmental Assay | Effect | Arrested embryo development | Effective | [5] |
| Mammalian (Meprin α) | In vitro Enzymatic Assay | Inhibition | Demonstrated | Effective | [5] |
Note: The ovicidal assays reflect the combined effect of this compound on multiple metalloproteinases involved in egg development and hatching. The LC50 values represent the concentration of this compound that is lethal to 50% of the louse eggs.
Mechanism of Action: Inhibition of Metalloproteinases
This compound functions as a chelating agent, specifically targeting and binding to the zinc ions that are essential for the catalytic activity of metalloproteinases. By sequestering these zinc ions, this compound effectively inactivates the enzymes, leading to the disruption of critical life processes in susceptible organisms. In lice, this inhibition prevents the proper development and hatching of eggs, resulting in potent ovicidal activity.[4]
Caption: Mechanism of this compound's inhibition of metalloproteinases.
Experimental Protocols
In Vitro Ovicidal Bioassay for Head and Body Lice
This protocol is adapted from the methodology described in "Ovicidal Efficacy of this compound Against Eggs of Human Head and Body Lice (Anoplura: Pediculidae)".[5]
Objective: To determine the concentration-dependent ovicidal efficacy of this compound.
Materials:
-
Pediculus humanus capitis or Pediculus humanus humanus eggs of known age.
-
This compound solutions of varying concentrations in a suitable solvent (e.g., isopropanol).
-
Control solution (solvent only).
-
Incubator maintained at 32°C and 70-80% relative humidity.
-
Filter paper or cloth for holding eggs.
-
Petri dishes.
-
Microscope.
Procedure:
-
Collect louse eggs of specific age ranges (e.g., 0-2 days, 3-5 days, 6-8 days).
-
Immerse a filter paper containing a known number of eggs into the this compound test solution for a defined period (e.g., 10 minutes).
-
For the control group, immerse a similar filter paper with eggs into the solvent-only solution.
-
After the exposure time, remove the filter papers and allow them to air dry.
-
Place the filter papers in petri dishes and incubate at 32°C and 70-80% relative humidity for 14 days.
-
Monitor the eggs daily for hatching.
-
After 14 days, count the number of hatched and unhatched eggs in both the test and control groups.
-
Calculate the percentage of ovicidal activity and, if applicable, the LC50 value.
Caption: Workflow for the in vitro ovicidal bioassay.
Conclusion
The available evidence strongly supports the high efficacy of this compound as a metalloproteinase inhibitor in lice, leading to potent ovicidal effects. While direct enzymatic data across a broad range of species is not yet publicly available, the existing studies on Pediculus species and the demonstrated inhibition of mammalian Meprin α suggest a potentially broad spectrum of activity against zinc-dependent metalloproteinases. Further research focusing on the in vitro inhibition of purified metalloproteinases from diverse species will be invaluable for a more complete understanding of this compound's cross-species efficacy and its potential applications beyond pediculosis.
References
- 1. This compound: A New Solution to an Age Old Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: A New Solution to an Age Old Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Abametapir and Marimastat in Inhibiting Matrix Metalloproteinases
A Comparative Analysis for Researchers and Drug Development Professionals
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix. Their dysregulation is implicated in numerous pathologies, including cancer, arthritis, and cardiovascular diseases, making them attractive targets for therapeutic intervention. This guide provides a head-to-head comparison of two MMP inhibitors, Abametapir and marimastat, with a focus on their inhibitory profiles and the experimental methodologies used to characterize them.
Executive Summary
This comparative guide reveals a significant disparity in the available research data for this compound and marimastat concerning their activity against human matrix metalloproteinases. Marimastat is a well-characterized, broad-spectrum inhibitor of several human MMPs with extensive supporting data. In contrast, this compound has been primarily developed and studied as a topical treatment for head lice, with its metalloproteinase inhibition targeted at louse-specific enzymes. Currently, there is a lack of publicly available data on the inhibitory activity of this compound against human MMPs, precluding a direct quantitative comparison with marimastat.
Mechanism of Action
Both this compound and marimastat function as metalloproteinase inhibitors by chelating the essential zinc ion in the enzyme's active site. This action prevents the MMP from binding to and degrading its substrate.
Marimastat is a synthetic, broad-spectrum MMP inhibitor that mimics the structure of collagen.[1] Its hydroxamate group chelates the zinc ion at the active site of various MMPs, thereby inhibiting their enzymatic activity.[1]
This compound also acts as a metalloproteinase inhibitor, targeting enzymes that are vital for the development and hatching of louse eggs.[2][3] It is believed that this compound interferes with these critical processes by inhibiting metalloproteinase function within the lice, leading to their demise.[2]
Caption: General mechanism of MMP inhibition by chelating agents.
Quantitative Inhibitory Data
A direct comparison of the inhibitory potency of this compound and marimastat against human MMPs is not possible due to the absence of data for this compound. The following table summarizes the known half-maximal inhibitory concentration (IC50) values for marimastat against a range of human MMPs.
| Matrix Metalloproteinase (MMP) | Marimastat IC50 (nM) |
| MMP-1 (Collagenase-1) | 5 |
| MMP-2 (Gelatinase-A) | 6 |
| MMP-3 (Stromelysin-1) | 230 |
| MMP-7 (Matrilysin) | 13-16 |
| MMP-9 (Gelatinase-B) | 3 |
| MMP-14 (MT1-MMP) | 9 |
Note: Data compiled from multiple sources. The exact values may vary depending on the experimental conditions.
Experimental Protocols
The following is a detailed protocol for a typical in vitro fluorometric assay used to determine the inhibitory activity of compounds against MMPs.
Objective: To determine the IC50 value of an inhibitor against a specific MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (e.g., marimastat) and a known broad-spectrum MMP inhibitor as a positive control (e.g., NNGH)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute the lyophilized MMP enzyme in assay buffer to the desired stock concentration and keep on ice.
-
Prepare a stock solution of the fluorogenic substrate in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of the test inhibitor and the positive control inhibitor in an appropriate solvent.
-
-
Enzyme and Inhibitor Incubation:
-
In the wells of the 96-well plate, add the assay buffer.
-
Add varying concentrations of the test inhibitor to the sample wells.
-
Add the positive control inhibitor to its designated wells.
-
Add the solvent vehicle to the enzyme control wells (no inhibitor).
-
Add the diluted MMP enzyme to all wells except the blank (substrate control) wells.
-
Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Dilute the fluorogenic substrate stock solution in the assay buffer to the desired final concentration.
-
Initiate the enzymatic reaction by adding the diluted substrate to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of 325 nm and an emission wavelength of 393 nm at 37°C for 30-60 minutes, taking readings every 1-5 minutes.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (rate of fluorescence increase).
-
Normalize the reaction velocities to the enzyme control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow of a fluorometric MMP inhibition assay.
Conclusion
Marimastat is a well-documented broad-spectrum inhibitor of human MMPs with established IC50 values. Its mechanism of action involves the chelation of the catalytic zinc ion. This compound is also a metalloproteinase inhibitor, but its development and clinical application have been focused on the treatment of head lice by targeting louse-specific enzymes.[4][5][6] A direct, quantitative head-to-head comparison of their inhibitory effects on human MMPs is not feasible with the current publicly available data. Further research would be required to determine the inhibitory profile of this compound against human MMPs to enable a comprehensive comparative analysis with marimastat.
References
- 1. Matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A New Solution to an Age Old Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A New Solution to an Age Old Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clinical studies evaluating this compound lotion, 0.74%, for the treatment of head louse infestation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Cytotoxic Effects of Abametapir on Human Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cytotoxic effects of Abametapir, a metalloproteinase inhibitor, on human cell lines. Due to a lack of publicly available in vitro cytotoxicity data for this compound, this document leverages data from related compounds, including other metalloproteinase inhibitors and molecules with a similar bipyridine structure, to provide a comparative context for its potential cytotoxic profile. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key cytotoxicity assays are provided.
Introduction to this compound
This compound is a topical drug approved for the treatment of head lice (Pediculus humanus capitis) infestation.[1][2][3] Its primary mechanism of action is the inhibition of metalloproteinases, which are crucial enzymes for the development and hatching of louse eggs.[1][4] this compound acts as a metal-chelating agent, interfering with metal-dependent biological processes in the lice.[3][5] While its efficacy as a pediculicide is well-documented, its broader cytotoxic effects on human cell lines have not been extensively reported in peer-reviewed literature. This guide aims to bridge this knowledge gap by providing a framework for assessing its potential cytotoxicity and comparing it with other relevant compounds.
Comparative Cytotoxicity Data
Given the absence of direct cytotoxicity data for this compound, this section presents IC50 values for various bipyridine derivatives and other metalloproteinase inhibitors against a range of human cancer cell lines. This information can serve as a preliminary reference for estimating the potential cytotoxic profile of this compound.
Table 1: Cytotoxicity of Bipyridine Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Tris(bpy) Ligand 1 | Jurkat (T-lymphocyte leukemia) | MTT | 1.5 | [6] |
| Tris(bpy) Ligand 1 | MOLT-4 (T-lymphocyte leukemia) | MTT | 2.5 | [6] |
| Tris(bpy) Ligand 1 | U937 (Lymphoma) | MTT | 3.0 | [6] |
| Tris(bpy) Ligand 1 | HeLa S3 (Cervical cancer) | MTT | 5.0 | [6] |
| Tris(bpy) Ligand 1 | A549 (Lung cancer) | MTT | >25 | [6] |
| Bis(bpy) Ligand 2 | Jurkat (T-lymphocyte leukemia) | MTT | 4.0 | [6] |
| Bis(bpy) Ligand 2 | MOLT-4 (T-lymphocyte leukemia) | MTT | 6.0 | [6] |
| Bis(bpy) Ligand 2 | U937 (Lymphoma) | MTT | 8.0 | [6] |
| Gold (III) Complex C6 | PC3 (Prostate cancer) | Not Specified | <1 | [7] |
| Gold (III) Complex C7 | PC3 (Prostate cancer) | Not Specified | <1 | [7] |
Table 2: Cytotoxicity of Other Pediculicides and Topical Agents
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Malathion | Human Keratinocytes | Not Specified | Not Specified | Cytotoxic at clinical concentrations | [8] |
| Permethrin | Human Keratinocytes | Not Specified | Not Specified | Cytotoxic at clinical concentrations | [8] |
| Various Antimicrobials | Human Fibroblasts & Keratinocytes | Neutral Red, Tritiated Thymidine | Decreased cell viability and proliferation | Most agents showed cytotoxicity | [9] |
Signaling Pathways and Experimental Workflow
To visualize the potential mechanism of action and the process of cytotoxicity assessment, the following diagrams are provided.
References
- 1. This compound: A New Solution to an Age Old Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical studies evaluating this compound lotion, 0.74%, for the treatment of head louse infestation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the Treatment of Head Lice: A Drug Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a New Head Lice Treatment, this compound Lotion, 0.74%, on Louse Eggs: A Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent In Vitro and In Vivo Anticancer Activity of New Bipyridine and Bipyrimidine Gold (III) Dithiocarbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webcentral.uc.edu [webcentral.uc.edu]
- 9. The cytotoxic effects of commonly used topical antimicrobial agents on human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Bipyridine Derivatives: A Comparative Review of Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Bipyridine scaffolds, consisting of two interconnected pyridine rings, are privileged structures in medicinal chemistry, demonstrating a remarkable versatility in therapeutic applications. Their ability to chelate metal ions, interact with biological macromolecules, and serve as a framework for diverse functionalization has led to the development of numerous derivatives with potent activity against a range of diseases. This guide provides a comparative overview of the therapeutic potential of bipyridine derivatives, with a focus on their anticancer and anti-neurodegenerative properties. We present quantitative data for performance comparison, detailed experimental methodologies, and visualizations of key signaling pathways to support further research and development in this promising area.
Anticancer Potential of Bipyridine Derivatives
Bipyridine derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis through the generation of reactive oxygen species (ROS), inhibition of key signaling pathways, and direct interaction with DNA.
Comparative Efficacy of Anticancer Bipyridine Derivatives
The cytotoxic effects of various bipyridine derivatives have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher potency. The following table summarizes the in vitro anticancer activity of selected bipyridine derivatives and their metal complexes against different cancer cell lines.
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| NPS1 | HepG2 (Liver) | 0.27 | [1] |
| NPS2 | HepG2 (Liver) | 0.43 | [1] |
| NPS3 | HepG2 (Liver) | 2.66 | [1] |
| NPS4 | HepG2 (Liver) | 1.37 | [1] |
| NPS5 | HepG2 (Liver) | 0.25 | [1] |
| NPS6 | HepG2 (Liver) | 0.28 | [1] |
| Tris(bipyridine) Ligand 1 | Jurkat (T-cell leukemia) | Potent (exact value not specified) | [2] |
| Bis(bipyridine) Ligand 2 | Jurkat (T-cell leukemia) | Potent (exact value not specified) | [2] |
| Ruthenium(II) bipyridine salicylate complex | A549 (Lung) | High antiproliferative activity | [3] |
| Ruthenium-iron bimetallic complex | MIA PaCa-2 (Pancreatic) | Nanomolar potency | [4] |
| Ruthenium-iron bimetallic complex | HCT116 p53+/+ (Colon) | Nanomolar potency | [4] |
| 5-(chloromethyl)-2,2'-bipyridine rhenium tricarbonyl | Pancreatic tumor xenografts (in vivo) | Effective at 8 µM | [5] |
Mechanisms of Anticancer Activity
1. Induction of Apoptosis via Reactive Oxygen Species (ROS) Generation:
Many bipyridine derivatives, particularly when complexed with transition metals like ruthenium and iridium, exert their anticancer effects by inducing oxidative stress within cancer cells.[3][6] This leads to the generation of ROS, which can damage cellular components such as DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).[2][3]
2. Inhibition of Key Signaling Pathways:
Bipyridine derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer.
-
AKT and BRAF Inhibition: Certain 2,2'-bipyridine derivatives have been found to interact with and inhibit the activity of AKT and BRAF, two key proteins in signaling pathways that promote cell survival and proliferation in hepatocellular carcinoma.[1] The BRAF-MEK-ERK pathway is a central route for signal transduction from the cell surface to the nucleus, and its inhibition can lead to cell cycle arrest and apoptosis.[7] Similarly, the PI3K/AKT/mTOR pathway is crucial for cell growth and survival, and its disruption can trigger cell death.[8][9]
-
NSUN3 Inhibition and AMPK/STAT3 Signaling: Recent studies have identified the NOP2/Sun RNA methyltransferase 3 (NSUN3) as a target for certain bipyridine derivatives. Inhibition of NSUN3 has been shown to activate AMP-activated protein kinase (AMPK) signaling and inhibit the downstream STAT3 pathway, leading to antiproliferative and pro-apoptotic effects. AMPK activation is known to suppress inflammatory responses, in part by inactivating STAT3.[10]
Therapeutic Potential in Alzheimer's Disease
The pathology of Alzheimer's disease is complex, involving the aggregation of amyloid-beta (Aβ) peptides and dyshomeostasis of metal ions. Bipyridine derivatives have shown promise as bifunctional agents that can both chelate metal ions and inhibit Aβ aggregation.
Inhibition of Amyloid-β Aggregation
Several 3,3'-diamino-2,2'-bipyridine derivatives have been synthesized and evaluated for their ability to inhibit the self-induced aggregation of Aβ1-42.
| Compound | Aβ1-42 Aggregation Inhibition IC50 (µM) | Cu2+-induced Aβ1-42 Aggregation Inhibition (%) | Reference |
| 4d | 9.4 | 66.2 | [11][12] |
| IM-5 | 12.4 (MAO-B) | 72.8 (Aβ1-42 self-induced) | [12] |
| IM-10 | 15.6 (MAO-B) | 69.7 (Aβ1-42 self-induced) | [12] |
Compound 4d, in particular, demonstrated potent inhibition of Aβ1-42 aggregation and was also able to selectively chelate copper ions, which are known to promote Aβ aggregation.[11] Furthermore, this compound exhibited neuroprotective effects against Aβ-induced cell damage.[11]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of therapeutic candidates. Below are methodologies for key in vitro assays cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol for HepG2 Cells:
-
Cell Seeding: Plate HepG2 cells at a density of 1 × 10^5 cells per well in a 48-well plate.[13] Incubate for 24 hours to allow for cell adhesion.[14]
-
Compound Treatment: Treat the cells with various concentrations of the bipyridine derivatives for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
MTT Incubation: After the treatment period, add MTT solution to each well to a final concentration of 0.25 mg/ml and incubate for 2 hours.[13]
-
Formazan Solubilization: Remove the media and add 200 µl of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Thioflavin T (ThT) Assay for Aβ Aggregation
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils. ThT exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid aggregates.
Protocol for Aβ1-42 Aggregation:
-
Aβ1-42 Preparation: Prepare a stock solution of Aβ1-42 in a suitable solvent (e.g., 10 mM NaOH) to ensure a monomeric state.[15]
-
Reaction Mixture: In a 96-well plate, combine the Aβ1-42 peptide (final concentration, e.g., 10 µM) with the bipyridine derivative at various concentrations in a fibrillation buffer (e.g., PBS, pH 7.4).[15] Add ThT to a final concentration of, for example, 20 µM.[15]
-
Incubation: Incubate the plate at 37°C without agitation.[15]
-
Fluorescence Measurement: Monitor the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 484 nm, respectively.[16]
-
Data Analysis: Plot the fluorescence intensity against time to obtain aggregation kinetics curves. The percentage of inhibition can be calculated by comparing the fluorescence of samples with and without the inhibitor at the plateau phase.
Conclusion
Bipyridine derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential. Their efficacy as anticancer agents is well-documented, with mechanisms involving ROS-mediated apoptosis and the inhibition of crucial oncogenic signaling pathways. In the context of Alzheimer's disease, their ability to dually target metal ion dyshomeostasis and amyloid-beta aggregation offers a compelling strategy for disease modification. The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of detailed mechanisms of action will undoubtedly pave the way for the development of novel bipyridine-based therapeutics for a multitude of challenging diseases. This guide serves as a foundational resource for researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Harnessing photodynamic therapy for programmed cell death: the central role and contributions of metal complexes as next generation photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Reversing Melanoma Cross-Resistance to BRAF and MEK Inhibitors by Co-Targeting the AKT/mTOR Pathway [escholarship.org]
- 9. Effects of AKT inhibitor therapy in response and resistance to BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nrf2-SHP Cascade-Mediated STAT3 Inactivation Contributes to AMPK-Driven Protection Against Endotoxic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and evaluation of 2,2'-bipyridyl derivatives as bifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
- 15. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SensoLyte® Thioflavin T ß-Amyloid (1-42) Aggregation Kit - 1 kit [anaspec.com]
Safety Operating Guide
Safe Disposal of Abametapir: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Abametapir in a laboratory setting. The following procedures are based on general principles of chemical and pharmaceutical waste management and are intended to guide researchers, scientists, and drug development professionals in establishing safe disposal protocols. It is crucial to consult and adhere to all federal, state, and local regulations, as well as institutional guidelines, which may supersede the recommendations provided herein.
Summary of Disposal Recommendations
The disposal guidelines for this compound, as collated from various safety data sheets and pharmaceutical disposal resources, are summarized below. These recommendations emphasize the importance of treating this compound as a chemical waste product within a laboratory environment to ensure the safety of personnel and minimize environmental impact.
| Disposal Method | Recommendation | Source(s) |
| Incineration | Product may be burned in an incinerator equipped with an afterburner and scrubber. | [1] |
| Hazardous Waste Disposal | Excess and expired materials should be offered to a licensed hazardous material disposal company. | [1] |
| Prohibited Disposal Methods | Must not be disposed of with household garbage. Do not allow the product to reach the sewage system. Do not flush contents down the sink or toilet. | [2][3][4] |
| Contaminated Packaging | Dispose of as chemical waste, following the same procedures as the product itself. | [1] |
| Regulatory Compliance | Ensure that all federal and local regulations regarding the disposal and destruction of this material are followed. | [1] |
Standard Operating Protocol for this compound Disposal
This section outlines a step-by-step methodology for the safe disposal of this compound from a laboratory setting. This protocol is a general guideline and should be adapted to comply with the specific requirements of your institution's environmental health and safety (EHS) department.
1.0 Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Safety goggles with side-shields
-
Impervious gloves (e.g., nitrile)
-
Laboratory coat
2.0 Waste Segregation and Collection
2.1. Designated Waste Container:
- Use a dedicated, properly labeled hazardous waste container for all this compound waste.
- The container must be chemically compatible with this compound and be in good condition with a secure, leak-proof lid.[5]
- Label the container clearly as "Hazardous Waste - this compound" and include the date of initial waste accumulation.
2.2. Types of this compound Waste:
- Unused/Expired Product: Any remaining pure this compound or solutions containing this compound should be transferred to the designated hazardous waste container.
- Contaminated Materials: Any items that have come into direct contact with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of in the designated hazardous waste container.
- Empty Containers: Empty this compound containers should be managed as hazardous waste and placed in the designated container.[6]
3.0 Storage of this compound Waste
3.1. Storage Location:
- Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
- The storage area must be well-ventilated.
- Ensure the container is stored away from incompatible materials.
3.2. Secondary Containment:
- Place the waste container in a secondary containment tray to prevent the spread of material in case of a leak.
4.0 Final Disposal
4.1. Licensed Waste Hauler:
- Arrange for the collection of the this compound hazardous waste container by your institution's licensed hazardous waste disposal contractor.
- Do not attempt to dispose of the waste through regular trash or down the drain.[2][6]
4.2. Documentation:
- Maintain a log of the accumulated this compound waste, including quantities and dates.
- Retain all disposal records and manifests provided by the waste disposal company as required by regulations.[7]
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory environment.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. medprodisposal.com [medprodisposal.com]
- 7. leegov.com [leegov.com]
Essential Safety and Operational Guide for Handling Abametapir
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Abametapir. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Hazard Summary and Quantitative Data
This compound presents several health hazards that necessitate careful handling. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and available toxicity data.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement | Additional Data |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1] | Intraperitoneal LD50: 225 mg/kg (mouse)[1] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1] | |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[1] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and changed immediately if contaminated, punctured, or torn. |
| Body Protection | Laboratory coat | Should be fully buttoned to provide maximum coverage. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form, especially when weighing or transferring, to avoid inhalation of dust. Use in a well-ventilated area or under a chemical fume hood.[1] |
Procedural Guidance for Safe Handling and Disposal
Adherence to the following step-by-step procedures is essential for the safe handling and disposal of this compound in a laboratory setting.
Engineering Controls and General Hygiene
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the immediate work area.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in areas where this compound is handled or stored.
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering the bench with absorbent paper.
-
Weighing and Transferring:
-
Conduct all weighing and transferring of solid this compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use anti-static tools and equipment to prevent the dispersal of powder due to static electricity.
-
-
Preparing Solutions:
-
When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, and hazard pictograms.
-
-
Storage:
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials.
-
Follow the storage temperature recommendations provided on the product insert.
-
Spill Response
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Inform your supervisor and laboratory safety officer.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid generating dust.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and spilled substance into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
Disposal Plan
-
Waste Collection: All waste contaminated with this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be collected in a designated, labeled hazardous waste container.
-
Disposal Route: Dispose of chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash. All chemical waste should be managed in accordance with local, state, and federal regulations.
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
